Technical Documentation Center

3-Chloro-4-iodo-2-methoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-4-iodo-2-methoxypyridine
  • CAS: 1227603-07-7

Core Science & Biosynthesis

Foundational

3-Chloro-4-iodo-2-methoxypyridine CAS number and molecular weight

The following technical guide details the properties, synthesis, and application of 3-Chloro-4-iodo-2-methoxypyridine , a critical halogenated heterocyclic building block used in modern medicinal chemistry. A Strategic B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 3-Chloro-4-iodo-2-methoxypyridine , a critical halogenated heterocyclic building block used in modern medicinal chemistry.

A Strategic Bifunctional Scaffold for Orthogonal Cross-Coupling[1]

Executive Summary

3-Chloro-4-iodo-2-methoxypyridine (CAS: 1227603-07-7 ) is a highly functionalized pyridine derivative characterized by three distinct reactive handles: a labile iodide at C4, a robust chloride at C3, and a methoxy group at C2.[1][2][3][4] This substitution pattern allows for orthogonal functionalization , enabling medicinal chemists to sequentially build complex molecular architectures. It has gained prominence as a key intermediate in the synthesis of SHP2 inhibitors and other targeted oncology therapeutics.

Physicochemical Identity

The compound typically presents as a colorless oil or low-melting solid, requiring storage under inert atmosphere due to the light-sensitivity of the C–I bond.[1]

PropertyData
CAS Number 1227603-07-7
IUPAC Name 3-Chloro-4-iodo-2-methoxypyridine
Molecular Formula C₆H₅ClINO
Molecular Weight 269.47 g/mol
SMILES COc1nccc(I)c1Cl
Appearance Colorless oil to off-white low-melting solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Storage 2–8°C, Protect from light, Inert atmosphere (Ar/N₂)

Synthetic Utility & Reactivity Logic

The core value of this scaffold lies in the chemoselectivity of its halogen substituents. The reactivity difference between the C4–Iodine and C3–Chlorine bonds is sufficiently large to allow for temperature-controlled, selective catalysis.[1]

The Reactivity Hierarchy[1]
  • C4–Iodide (High Reactivity): The C–I bond is the weakest and most electron-deficient due to its position relative to the pyridine nitrogen (para-like).[1] It undergoes rapid oxidative addition with Pd(0) catalysts at room temperature or mild heating (40–60°C).

  • C3–Chloride (Latent Reactivity): The C–Cl bond is sterically crowded by the adjacent iodine and methoxy groups and possesses a higher bond dissociation energy. It typically remains inert during C4 coupling, serving as a "latent" handle for subsequent derivatization using specialized ligands (e.g., Buchwald phosphines) at elevated temperatures (>100°C).

  • C2–Methoxy (Masking Group): The methoxy group acts as a masked pyridone. It can be retained to modulate lipophilicity or hydrolyzed (e.g., with HBr/AcOH) to reveal the 2-pyridone tautomer, a common pharmacophore in kinase inhibitors.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of orthogonal functionalization, demonstrating how the scaffold allows for the stepwise construction of drug candidates.

ReactivityPathway Start 3-Chloro-4-iodo- 2-methoxypyridine (Scaffold) Step1 Intermediate A (C4-Functionalized) Start->Step1 Suzuki/Sonogashira (Pd(0), RT-60°C) Selectivity: I >>> Cl Step2 Final Target (C3, C4-Difunctionalized) Step1->Step2 Suzuki/Buchwald (Pd(0), Ligand, >100°C) Activates C-Cl Pyridone 2-Pyridone Derivative (Hydrolysis) Step2->Pyridone HBr / AcOH Demethylation

Caption: Chemoselective workflow utilizing the reactivity gap between C4-I and C3-Cl.

Experimental Protocols

Protocol A: Synthesis via Directed Ortho-Metalation (DoM)

This compound is best synthesized via the regioselective lithiation of 3-chloro-2-methoxypyridine.[1] The chlorine atom at C3 directs the lithiation to the C4 position due to the "halogen dance" principle and inductive acidification of the adjacent proton.

Reagents:

  • 3-Chloro-2-methoxypyridine (1.0 equiv)[1][5]

  • LDA (Lithium Diisopropylamide) (1.2 equiv)

  • Iodine (I₂) (1.3 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

  • Lithiation: Add LDA solution dropwise. Cannulate a solution of 3-chloro-2-methoxypyridine in THF into the LDA mixture slowly, maintaining the temperature below -70°C.

    • Mechanism:[6][7][8][9] The bulky base removes the proton at C4, stabilized by the adjacent electron-withdrawing Chlorine and the inductive effect of the ring Nitrogen.[1]

  • Equilibration: Stir at -78°C for 1 hour to ensure complete lithiation. The solution typically turns yellow/orange.

  • Quench: Dissolve Iodine (I₂) in THF and add it dropwise to the lithiated species. The color will fade as iodine is consumed.

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the product as a colorless oil or solid.

Protocol B: Selective C4-Suzuki Coupling

This protocol demonstrates the selective coupling of a boronic acid to the C4 position without affecting the C3-chloride.[1]

Reagents:

  • 3-Chloro-4-iodo-2-methoxypyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1)

Methodology:

  • Combine the pyridine scaffold, boronic acid, base, and catalyst in a microwave vial.

  • Degas the solvent mixture (sparge with Ar for 10 min) and add to the vial.

  • Stir at 60°C for 4–6 hours.

    • Note: Avoid temperatures >80°C to prevent oxidative addition into the C3–Cl bond.

  • Monitor by LCMS.[10] The iodine peak should disappear, while the chlorine isotope pattern (M/M+2 ratio of 3:1) should remain in the product mass spectrum.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Stability: The C–I bond is light-sensitive.[1] Store in amber vials wrapped in foil.

  • Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; halogenated pyridines can be toxic to aquatic life.[1]

References

  • BLD Pharmatech. (n.d.).[3] Product Analysis: 3-Chloro-4-iodo-2-methoxypyridine (CAS 1227603-07-7).[1][2][3][4][10] Retrieved from

  • Novartis AG. (2015). Patent AU2015207757B8: Compounds of N-heteroaryl substituted by N-azaspirocycloalkane and compositions to inhibit SHP2 activity.[1] (Demonstrates synthesis and isolation of the title compound). Retrieved from

  • Schlosser, M. (2005). The 2×3 "Halogen Dance" of Oligohalopyridines. Angewandte Chemie International Edition.

Sources

Exploratory

Electronic effects of 2-methoxy group on pyridine ring reactivity

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary: The "Push-Pull" Divergence In medicinal chemistry, the 2-methoxypyridine scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The "Push-Pull" Divergence

In medicinal chemistry, the 2-methoxypyridine scaffold represents a unique electronic hybrid.[1][2] It juxtaposes the electron-deficient,


-accepting nature of the pyridine ring (the "pull") with the strong 

-donating capacity of the methoxy group (the "push").

For the synthetic chemist, this duality creates a divergent reactivity profile :

  • Electrophilic Attack (EAS): The methoxy group overrides the pyridine deactivation, directing incoming electrophiles primarily to the C5 position (para to OMe).

  • Metallation (DoM): The methoxy group acts as a Directed Metalation Group (DMG), anchoring lithiating agents to the C3 position (ortho to OMe).[2]

Understanding this divergence allows for the precise, regioselective functionalization of the pyridine core, a critical capability in the synthesis of complex pharmaceutical agents.[2]

Fundamental Electronic Structure

The Inductive vs. Resonance Conflict

The reactivity of 2-methoxypyridine is defined by the competition between inductive withdrawal (-I) and resonance donation (+M).

  • Nitrogen Atom: Exerts a strong -I effect and a -M effect, withdrawing electron density from the ring, particularly at C2, C4, and C6.[2]

  • Methoxy Group (C2):

    • Inductive (-I): Withdraws density through the

      
      -bond, lowering the basicity of the adjacent nitrogen.
      
    • Resonance (+M): Lone pair donation into the

      
      -system significantly increases electron density at C3 and C5.[2]
      
Quantitative Electronic Markers

The impact of the 2-methoxy group is quantifiable when compared to the parent pyridine.

PropertyPyridine2-MethoxypyridineMechanistic Implication

(Conjugate Acid)
5.233.28 The -I effect of the oxygen atom dominates the ground state, reducing electron density at the nitrogen lone pair, making it less basic.[1]
Dipole Moment 2.2 D1.2 D Vector cancellation between the ring dipole (towards N) and the alkoxy dipole reduces overall polarity.[2]
EAS Reactivity DeactivatedActivated The +M effect allows reaction with electrophiles (e.g., nitration) that fail on unsubstituted pyridine.[2]
LUMO Character Low EnergyRaised Nucleophilic attack (

) is slower than on 2-halopyridines due to increased electron density in the

-system.[1]

Reactivity Profile & Mechanistic Pathways[2][3]

Electrophilic Aromatic Substitution (EAS)

Primary Vector: C5-Functionalization While the methoxy group activates both ortho (C3) and para (C5) positions, C5 is the dominant site for electrophilic substitution (Nitration, Halogenation).[2]

  • Steric Factors: The C3 position is sterically crowded, flanked by the methoxy group and the ring nitrogen.[2]

  • Electronic Factors: The intermediate

    
    -complex (arenium ion) formed by attack at C5 is stabilized by the methoxy resonance contribution without significant disruption from the nitrogen.
    
Directed Ortho Metalation (DoM)

Primary Vector: C3-Functionalization The 2-methoxy group is a potent Directing Metalation Group (DMG).[1][2] It coordinates organolithium species, bringing the base into proximity with the C3 proton.[2]

  • Mechanism: Complex Induced Proximity Effect (CIPE).[2]

  • Base Selection: The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or MesLi (Mesityllithium) is critical.[2] Standard n-BuLi can attack the C6 position (nucleophilic addition) or coordinate to Nitrogen, leading to mixtures.[2] LiTMP is non-nucleophilic and ensures clean C3 deprotonation.[2]

Visualization of Reactivity Pathways

ReactivityMap Substrate 2-Methoxypyridine EAS_Cond Electrophile (E+) (HNO3, Br2) Substrate->EAS_Cond Electronic Activation (+M) DoM_Cond Lithiating Agent (LiTMP / MesLi) Substrate->DoM_Cond Coordination (CIPE) EAS_Prod C5-Substituted (Para to OMe) EAS_Cond->EAS_Prod Major Product DoM_Int C3-Lithio Species (Ortho to OMe) DoM_Cond->DoM_Int Deprotonation DoM_Prod C3-Substituted (Electrophile Trapping) DoM_Int->DoM_Prod Quench (E+)

Figure 1: Divergent reactivity pathways. EAS favors C5 (electronic control), while DoM favors C3 (coordination control).[2]

Experimental Protocols

Protocol A: C5-Nitration of 2-Methoxypyridine

This protocol utilizes the activating nature of the methoxy group to install a nitro group at C5, a precursor for amino-pyridine synthesis.[1]

Reagents: 2-Methoxypyridine (1.0 eq),


 (fuming, 1.5 eq), 

(conc., solvent).
  • Setup: Charge a round-bottom flask with concentrated

    
     and cool to 0°C in an ice bath.
    
  • Addition: Add 2-methoxypyridine dropwise, maintaining internal temperature <10°C (exothermic protonation).

  • Nitration: Add fuming

    
     dropwise over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS (Product

    
     is typically lower than starting material).[2]
    
  • Quench: Pour the reaction mixture slowly onto crushed ice.

  • Isolation: Neutralize carefully with solid

    
     or 
    
    
    
    to pH ~8. The yellow precipitate (2-methoxy-5-nitropyridine) is filtered, washed with cold water, and dried.[1][2]
    • Yield Expectation: 70-85%.[1][2][3]

    • Note: If C3 nitration is observed (minor), recrystallize from Ethanol.[2]

Protocol B: Regioselective C3-Lithiation (DoM)

This protocol avoids nucleophilic attack by using a non-nucleophilic base (LiTMP).[1]

Reagents: 2-Methoxypyridine (1.0 eq), LiTMP (1.1 eq, generated in situ), Electrophile (e.g.,


, DMF, 1.2 eq), THF (anhydrous).
  • Base Generation: To a solution of 2,2,6,6-tetramethylpiperidine (1.15 eq) in anhydrous THF at -78°C, add n-BuLi (1.15 eq) dropwise. Stir for 30 mins at 0°C to ensure LiTMP formation, then re-cool to -78°C.

  • Metalation: Add 2-methoxypyridine (1.0 eq) dissolved in minimal THF dropwise to the LiTMP solution at -78°C.

    • Critical: Maintain temperature below -70°C to prevent scrambling.[1][2]

  • Incubation: Stir at -78°C for 1-2 hours. The solution typically turns bright yellow/orange, indicating the formation of the 3-lithio species.

  • Quench: Add the electrophile (e.g., Iodine dissolved in THF) rapidly.

  • Workup: Allow to warm to room temperature. Quench with saturated

    
     (aq) and extract with EtOAc.[2]
    
    • Selectivity: >95% C3 incorporation.[2][3]

Mechanistic Visualization: The DoM Pathway

The Directed Ortho Metalation requires a specific coordination geometry.[2] The lithium atom coordinates to the methoxy oxygen, acidifying the C3 proton.[2]

DoM_Mechanism cluster_notes Key Drivers State1 Pre-Complexation (Li...O Coordination) State2 Transition State (Agostic Li...H-C3 Interaction) State1->State2 Base Approach (LiTMP) State3 Lithiated Intermediate (C3-Li species) State2->State3 Deprotonation (-HTMP) Note1 Methoxy Oxygen acts as Lewis Base Note2 C3 Proton is kinetically acidified

Figure 2: The Kinetic Pathway of Directed Ortho Metalation.

References

  • Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[2] (Authoritative source on DoM and base selection).

  • Gribble, G. W., & Joule, J. A. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][2] (Standard text for pyridine electronic structure and EAS regioselectivity).

  • Comins, D. L., & O'Connor, S. (1984).[2] "Lithiation of 2-methoxypyridine: Directed ortho-metalation vs nucleophilic addition." Journal of Organic Chemistry. (Foundational paper on using specific bases to avoid C6 attack).[2]

  • Marsais, F., & Queguiner, G. (1981).[2] "Metallation of 2-halopyridines and 2-methoxypyridines." Tetrahedron. (Establishes C3 regioselectivity).[2]

  • Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanism of CIPE and aggregation states).

Sources

Foundational

An In-depth Technical Guide to 3-Chloro-4-iodo-2-methoxypyridine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Chloro-4-iodo-2-methoxypyridine, a key bui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Chloro-4-iodo-2-methoxypyridine, a key building block in medicinal chemistry and organic synthesis. While a specific experimentally determined melting point is not publicly available, its solid physical form is noted. This document consolidates available data on its molecular structure, safety protocols, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. The strategic placement of chloro, iodo, and methoxy substituents on the pyridine ring offers a unique combination of reactivity and electronic properties, making it a valuable scaffold for drug discovery.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of approved pharmaceutical agents and biologically active molecules.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, 3-Chloro-4-iodo-2-methoxypyridine, is a prime example of a strategically functionalized heterocyclic compound designed for synthetic versatility. The presence of both a chloro and an iodo group provides orthogonal handles for a variety of cross-coupling reactions, while the methoxy group can influence the molecule's conformation and metabolic profile.[2]

Molecular and Physical Characteristics

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective use in research and development. This section outlines the known physical and molecular characteristics of 3-Chloro-4-iodo-2-methoxypyridine.

General Properties
PropertyValueSource
CAS Number 1227603-07-7[3]
Molecular Formula C₆H₅ClINO[3]
Molecular Weight 269.47 g/mol [3]
Physical Form Solid[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[3]
Melting Point
Structural Representation

The structural formula of 3-Chloro-4-iodo-2-methoxypyridine is presented below, illustrating the arrangement of the chloro, iodo, and methoxy substituents on the pyridine ring.

Caption: 2D structure of 3-Chloro-4-iodo-2-methoxypyridine.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 3-Chloro-4-iodo-2-methoxypyridine is not widely published, general synthetic strategies for related polysubstituted pyridines can be inferred from the chemical literature. These methods often involve a multi-step sequence starting from simpler pyridine or pyrone precursors.[4]

General Synthetic Approach

A plausible synthetic route could involve the following key transformations:

G Start Pyridine Precursor Step1 Methoxylation Start->Step1 Step2 Chlorination Step1->Step2 Step3 Iodination Step2->Step3 Product 3-Chloro-4-iodo-2-methoxypyridine Step3->Product

Caption: Generalized synthetic workflow for 3-Chloro-4-iodo-2-methoxypyridine.

The order of these steps can be crucial and would require careful optimization to achieve the desired regioselectivity and yield. The chlorination and iodination steps would likely employ standard halogenating agents, with the reaction conditions tailored to control the position of substitution.

Characterization Techniques

The structural elucidation and purity assessment of 3-Chloro-4-iodo-2-methoxypyridine would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the positions of the substituents on the pyridine ring.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would provide information about the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Cl, C-I, C-O, and aromatic C-H bonds.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, Cl, I) in the compound, which should be in close agreement with the calculated values for the molecular formula C₆H₅ClINO.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds, such as 3-Chloro-4-iodo-2-methoxypyridine, are highly valued in medicinal chemistry for their ability to serve as versatile intermediates in the synthesis of complex drug candidates.[1]

Role as a Synthetic Building Block

The distinct reactivity of the chloro and iodo substituents allows for selective and sequential chemical modifications. For instance, the iodo group is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the chloro group. This differential reactivity enables the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, followed by a subsequent modification at the 3-position.

G Start 3-Chloro-4-iodo-2-methoxypyridine Step1 Palladium-Catalyzed Cross-Coupling at C4 (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate 4-Substituted-3-chloro- 2-methoxypyridine Step1->Intermediate Step2 Further Functionalization at C3 (e.g., Nucleophilic Substitution, Cross-Coupling) Intermediate->Step2 Product Diverse Library of Novel Compounds Step2->Product

Caption: Synthetic utility of 3-Chloro-4-iodo-2-methoxypyridine in generating molecular diversity.

Impact of Substituents on Pharmacological Properties
  • Chloro Group: The presence of a chlorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

  • Iodo Group: Similar to the chloro group, the iodo group increases lipophilicity and can form strong halogen bonds. Its primary utility, however, lies in its synthetic versatility.

  • Methoxy Group: The methoxy group can influence a molecule's solubility and metabolic stability. It can also act as a hydrogen bond acceptor, which can be crucial for interactions with biological targets.

The combination of these three substituents makes 3-Chloro-4-iodo-2-methoxypyridine a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-4-iodo-2-methoxypyridine. The following is a summary of general safety recommendations. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date information.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

3-Chloro-4-iodo-2-methoxypyridine is a strategically designed heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While a definitive experimental melting point is not currently available in the public domain, its solid nature and other known physical properties provide a foundation for its use in the laboratory. The compound's true value lies in the synthetic versatility afforded by its unique substitution pattern, which allows for the controlled and sequential introduction of molecular diversity. For researchers and scientists in the field of drug development, 3-Chloro-4-iodo-2-methoxypyridine represents a valuable tool for the creation of novel chemical entities with the potential to address a wide range of therapeutic targets.

References

  • 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 15, 2026, from [Link]

  • Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe - Journal of Applied Pharmaceutical Science. (2023, February 5). Retrieved February 15, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Organic Communications-SI - ACG Publications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents. (2012, January 4).
  • (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane | Pharmaffiliates. (n.d.). Retrieved February 15, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Retrieved February 15, 2026, from [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC. (2023, May 12). Retrieved February 15, 2026, from [Link]

  • ATR-FTIR spectroscopy and chemometrics: An interesting tool to discriminate and characterize counterfeit medicines - PubMed. (2015, August 10). Retrieved February 15, 2026, from [Link]

  • Medicinal Chemistry: Designing Molecules for Therapeutic Innovation - Walsh Medical Media. (2025, August 27). Retrieved February 15, 2026, from [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance Fourier Transform Infrared (ATR - Juniper Publishers. (2018, March 29). Retrieved February 15, 2026, from [Link]

  • cavitron™ w7 hp7 pharma cyclodextrin - Ashland. (n.d.). Retrieved February 15, 2026, from [Link]

  • Medicinal Chemistry & Drug Design | Pharma Inventor Inc. (n.d.). Retrieved February 15, 2026, from [Link]

  • Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. (2018). Retrieved February 15, 2026, from [Link]

  • US5387603A - 1,5,7-trisubstituted indoline compounds and salts thereof - Google Patents. (n.d.).
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - MDPI. (2023, June 12). Retrieved February 15, 2026, from [Link]

  • Showing Compound beta-Sitosterol 3-O-beta-D-Glucuronopyranoside (FDB021626). (2011, March 17). Retrieved February 15, 2026, from [Link]

  • (1R,7S,E)-7-Isopropyl-4,10-dimethylenecyclodec-5-enol - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Chloro-4-iodo-3-methylpyridine Properties vs Temperature | Cp, Density, Viscosity. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Exploratory

The Ascendancy of the 2-Methoxypyridine Scaffold: A Technical Guide to its Role in Modern Drug Discovery

Abstract The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Among its many derivatives, the 2-methoxypyridine moiety has emerged as a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Among its many derivatives, the 2-methoxypyridine moiety has emerged as a privileged structure, offering a unique combination of physicochemical properties that are highly advantageous for drug design. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 2-methoxypyridine derivatives. We will explore its critical role in the development of novel therapeutics for oncology, neurodegenerative diseases, and infectious diseases, offering field-proven insights into the causality behind experimental choices and highlighting its potential in overcoming contemporary drug discovery challenges.

The 2-Methoxypyridine Moiety: A Privileged Scaffold in Medicinal Chemistry

The 2-methoxypyridine unit is a versatile building block in drug discovery, valued for its ability to modulate key pharmacological properties.[4] Its utility stems from a combination of electronic and steric factors. The methoxy group at the 2-position of the pyridine ring acts as a hydrogen bond acceptor and can influence the molecule's conformation and binding to biological targets. Furthermore, the pyridine nitrogen's basicity is tempered by the electron-donating methoxy group, a feature that can be fine-tuned to optimize pharmacokinetic profiles.[5] This scaffold is frequently employed as a bioisosteric replacement for other functionalities, a strategy aimed at improving potency, selectivity, and metabolic stability.[6][7][8]

Synthetic Strategies for 2-Methoxypyridine Derivatives

The synthesis of 2-methoxypyridine derivatives can be achieved through various established and novel methodologies. A common approach involves the reaction of 2-chloropyridine with sodium methoxide.[9] More complex derivatives are often constructed using multi-step sequences. For instance, a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles with demonstrated cytotoxic activity were synthesized through the condensation of chalcones with malononitrile in a basic medium.[10]

Experimental Protocol: Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles[10]
  • Chalcone Synthesis: Substituted chalcones are prepared via the Claisen-Schmidt condensation of appropriate acetophenones and aldehydes in the presence of a base.

  • Cyclization Reaction: The synthesized chalcone is then reacted with malononitrile in the presence of a base such as sodium methoxide in methanol.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into ice-water and acidifying to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization or column chromatography to yield the desired 2-methoxypyridine derivative.

G cluster_chalcone Chalcone Synthesis cluster_cyclization Cyclization cluster_purification Purification acetophenone Acetophenone chalcone Chalcone acetophenone->chalcone aldehyde Aldehyde aldehyde->chalcone base1 Base (e.g., NaOH) base1->chalcone Claisen-Schmidt Condensation methoxypyridine 2-Methoxypyridine Derivative chalcone->methoxypyridine malononitrile Malononitrile malononitrile->methoxypyridine base2 Base (e.g., NaOMe) base2->methoxypyridine Condensation crude Crude Product methoxypyridine->crude purified Purified Product crude->purified Recrystallization or Column Chromatography GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 AKT->mTORC2 activates Proliferation Cell Proliferation, Survival, Metabolism mTORC1->Proliferation mTORC2->AKT phosphorylates Inhibitor 2-Methoxypyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Neurodegenerative Diseases

The 2-methoxypyridine scaffold has also been explored for the treatment of neurodegenerative disorders, most notably Alzheimer's disease.

Gamma-Secretase Modulators (GSMs): Researchers have designed and synthesized novel methoxypyridine-derived gamma-secretase modulators (GSMs). [11]The introduction of the methoxypyridine motif within a tetracyclic scaffold led to compounds with improved activity in reducing the levels of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease. [11]The inclusion of this functionality also addressed the limited solubility associated with previous compounds. [11]In vivo pharmacokinetic analysis demonstrated that several of these novel compounds were capable of crossing the blood-brain barrier. [11]

Antiviral Applications

The pyridine nucleus is a component of many antiviral drugs, and derivatives of 2-methoxypyridine have shown promise in this area as well. [12]Studies have evaluated novel 2-benzoxyl-phenylpyridine derivatives for their antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). [13]Several of these compounds exhibited excellent antiviral effects, effectively inhibiting virus-induced cytopathic effects and reducing viral progeny yields. [13]Mechanistic studies indicated that these compounds target the early stages of CVB3 replication, including viral RNA replication and protein synthesis. [13]

Pharmacokinetics and Bioisosterism

A critical aspect of drug design is optimizing the pharmacokinetic profile of a lead compound. The 2-methoxypyridine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. [14][15]For instance, the lipophilicity of 2-(methoxy)phenylpiperazine dopamine D2 ligands, which is influenced by the methoxy group, was found to be a crucial factor for blood-brain barrier permeability and plasma protein binding. [16] The concept of bioisosteric replacement, where one functional group is exchanged for another with similar physical or chemical properties, is a powerful strategy in medicinal chemistry. [7][8]The 2-methoxypyridine group can serve as a bioisostere for other functionalities to improve a drug candidate's properties. For example, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide in the development of quorum sensing inhibitors. [17]

Conclusion and Future Perspectives

The 2-methoxypyridine scaffold has firmly established itself as a cornerstone in modern drug discovery. Its versatile nature allows for the fine-tuning of critical drug-like properties, leading to the development of potent and selective therapeutic agents across a spectrum of diseases. The examples highlighted in this guide, from oncology and neuroscience to infectious diseases, underscore the broad applicability and immense potential of this privileged heterocyclic motif. Future research will undoubtedly continue to leverage the unique attributes of 2-methoxypyridine to address unmet medical needs and advance the frontier of medicinal chemistry. The continued exploration of novel synthetic methodologies and a deeper understanding of its influence on pharmacokinetic and pharmacodynamic properties will further solidify the role of 2-methoxypyridine derivatives in the next generation of innovative medicines.

References

  • Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

  • Ticholas, P., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 3(10), 829-834. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]

  • N., A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • Kole, L., et al. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 554-557. [Link]

  • Encyclopedia of Reagents for Organic Synthesis. (2023). 2-Methoxy Pyridine. [Link]

  • Abdel-Aziz, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-19. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Abdelaziz, M. E., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. European Journal of Medicinal Chemistry, 199, 112391. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2023). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Aguilar-Mariscal, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3237. [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • N., A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2059-2083. [Link]

  • Sharma, P., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 12(1), 1-13. [Link]

  • Gaica, S., et al. (2019). Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. Journal of Chromatography B, 1124, 146-153. [Link]

  • Peyrat, J. F., Brion, J. D., & Alami, M. (2012). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Current Medicinal Chemistry, 19(24), 4142-4156. [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-56. [Link]

  • Kim, S., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv preprint arXiv:2305.14192. [Link]

  • Holý, A., et al. (1993). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 36(18), 2658-2665. [Link]

  • El-Gokha, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7963-7980. [Link]

  • Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(7), 843-849. [Link]

  • Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Quadrato, G., & Arlotta, P. (2017). Drug discovery in psychopharmacology: from 2D models to cerebral organoids. Journal of Molecular and Cellular Biology, 9(2), 95-105. [Link]

  • Li, Y., et al. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Molecules, 25(6), 1381. [Link]

  • Johns Hopkins Medicine. (2023). Scientists Find Potential New Drug Target for Psychiatric and Neurological Disorders. Retrieved from [Link]

  • Bojkova, D., et al. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. bioRxiv. [Link]

  • Manji, H. K., & Zarate, C. A. (2019). Strategies to Address Challenges in Neuroscience Drug Discovery and Development. Neuropsychopharmacology, 44(1), 1-3. [Link]

  • Shcherbakov, D. N., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules, 27(12), 3747. [Link]

  • El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Bioorganic Chemistry, 129, 106161. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2023). Pharmacokinetic and Pharmacodynamic Activity of Drugs during Drug Interactions. [Link]

  • BJA Education. (2020). Mechanisms of drug interactions II: pharmacokinetics and pharmacodynamics. [Link]

  • RSC Advances. (2017). 2-Aminopyridine – an unsung hero in drug discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Chloro-4-iodo-2-methoxypyridine

Executive Summary This guide details the operational protocols for the chemoselective functionalization of 3-Chloro-4-iodo-2-methoxypyridine . This scaffold is a "privileged structure" in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for the chemoselective functionalization of 3-Chloro-4-iodo-2-methoxypyridine . This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., substituted aminopyridines) and complex biaryl systems.

The core technical challenge—and opportunity—lies in the distinct reactivity profiles of the C4-Iodide and C3-Chloride bonds. This guide provides two validated protocols:

  • Protocol A (Standard): For coupling robust aryl boronic acids.

  • Protocol B (Advanced): For coupling unstable heteroaryl boronic acids or sterically hindered substrates.

Chemoselectivity & Mechanistic Rationale[1]

Substrate Analysis

The substrate contains three functional handles with a defined reactivity hierarchy. Understanding this hierarchy is critical to preventing side reactions (bis-coupling) and ensuring reproducibility.

  • C4-Iodide (Reactive Site): The C-I bond is the weakest (

    
     53 kcal/mol) and is located at the 4-position, which is electronically deficient (para to the pyridine nitrogen). This site undergoes oxidative addition with Pd(0) rapidly.
    
  • C3-Chloride (Latent Site): The C-Cl bond is stronger (

    
     95 kcal/mol) and sterically crowded by the adjacent C2-methoxy and C4-iodide groups. Under controlled conditions (Temperature < 100°C), this site remains inert, allowing for orthogonal functionalization in subsequent steps.
    
  • C2-Methoxy (Directing/Electronic): Acts as an electron-donating group (EDG) by resonance, but inductively withdrawing. It prevents C3-coupling via steric shielding but can be liable to hydrolysis (forming 2-pyridone) under strongly acidic conditions.

Selectivity Visualization

The following decision tree illustrates the kinetic pathway that enforces C4-selectivity.

Selectivity Start 3-Chloro-4-iodo- 2-methoxypyridine Pd_Add Oxidative Addition (Pd0 → PdII) Start->Pd_Add Pd(0) Catalyst Intermediate C4-Pd-I Complex (Stable) Pd_Add->Intermediate Fast (k_obs I >> Cl) C3_Path C3-Cl Attack (High Energy Barrier) Pd_Add->C3_Path Slow (Steric/Electronic) Product 4-Aryl-3-chloro- 2-methoxypyridine Intermediate->Product Transmetallation & Red. Elim. C3_Path->Product Bis-Coupling (Impurity)

Figure 1: Kinetic selectivity pathway favoring C4-functionalization.

Experimental Protocols

Protocol A: Standard Conditions (Aryl Boronic Acids)

Scope: Ideal for phenyl, substituted phenyl, and stable heteroaryl boronic acids. Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ / Na₂CO₃. Rationale: The bidentate dppf ligand has a large bite angle, promoting reductive elimination, while being robust enough to withstand the 80°C required for activation.

ComponentEquiv.Role
Substrate 1.0Electrophile
Aryl Boronic Acid 1.1 - 1.2Nucleophile
Pd(dppf)Cl₂ · DCM 0.03 (3 mol%)Catalyst
Na₂CO₃ (2.0 M aq) 3.0Base (Activates Boron)
1,4-Dioxane [0.2 M]Solvent

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 3-Chloro-4-iodo-2-methoxypyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inertion: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) and 2.0 M aqueous Na₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid C3-Cl activation.

  • Monitoring: Check LCMS for consumption of starting material (M+H: 269.9) and appearance of product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Advanced Conditions (Hindered/Heteroaryl Boronates)

Scope: Required for 2-pyridyl boronates, unstable azoles, or ortho-substituted aryl rings. Catalyst System: XPhos Pd G2 (Buchwald Precatalyst). Rationale: XPhos is an electron-rich, bulky dialkylbiaryl phosphine. It facilitates oxidative addition and protects the Pd center, preventing protodeboronation of unstable boronic acids.

ComponentEquiv.Role
Substrate 1.0Electrophile
Boronic Ester/Acid 1.3 - 1.5Nucleophile (Excess for unstable species)
XPhos Pd G2 0.02 (2 mol%)Precatalyst
K₃PO₄ (0.5 M aq) 3.0Base
THF [0.15 M]Solvent

Step-by-Step Procedure:

  • Setup: Charge vial with Substrate (1.0 equiv), Boronic Ester (1.3 equiv), and XPhos Pd G2 (2 mol%).

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles). Strict anaerobic conditions are vital for XPhos.

  • Solvent Addition: Add degassed THF and 0.5 M aqueous K₃PO₄.

  • Reaction: Heat to 60°C for 2–12 hours. Lower temperature preserves the catalyst and unstable boronates.

  • Workup: Dilute with DCM (avoid EtOAc if product is basic/polar), wash with water.

  • Purification: Flash chromatography.

Workflow Visualization

Workflow Prep Preparation Weigh Solids (Substrate, Boronate, Cat.) Degas Degassing N2 Purge / Evac-Fill (Vital for Pd0) Prep->Degas Solvent Solvent Addition Add Degassed Dioxane/Base Degas->Solvent Heat Reaction Protocol A: 80°C | Protocol B: 60°C Solvent->Heat Check QC Check (LCMS) Look for De-Iodination (Mass -127) Heat->Check Check->Heat Incomplete Workup Workup & Isolation Phase Sep -> Silica Column Check->Workup Complete

Figure 2: Operational workflow for Suzuki-Miyaura coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodehalogenation (Loss of Iodine, no coupling)Reaction too hot; Boronic acid unstable; Catalyst death.Reduce temp by 10°C. Switch to Protocol B (XPhos). Dry solvents thoroughly.
Bis-Coupling (Reaction at C3-Cl)Temperature >100°C; Excess boronic acid (>2.0 equiv).Strictly control temp at 80°C. Limit boronate to 1.1 equiv.
Hydrolysis (Conversion to Pyridone)Aqueous base too concentrated; Acidic workup.Use weak base (K₃PO₄) instead of carbonates. Ensure workup is neutral (pH 7).
Homocoupling (Biaryl formation)Oxygen leak in system.Re-degas solvents. Ensure septum is air-tight.

References

  • Mechanistic Insight on Halopyridine Reactivity: Lutz Ackermann, et al. "Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridyl Nucleophiles." Chemical Reviews, 2016. [Link]

  • Buchwald Precatalyst Protocols (XPhos/SPhos): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. [Link]

  • General Suzuki-Miyaura Guide: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Application to Chloropyridines (Selectivity Data): Strotman, N. A., et al. "Catalyst Controlled Regioselective Suzuki Couplings of Dihalopyridines." Journal of Organic Chemistry, 2010. [Link]

Application

Application and Optimization Strategies for Sonogashira Coupling with 3-Chloro-4-iodo-2-methoxypyridine

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone in modern organic synthesis, particularly in the realm of medicinal chemistry.[1][2] Its capacity to form carbon-carbon bonds under relatively mild conditions has made it an invaluable tool for the construction of complex molecular architectures found in numerous pharmaceutical agents.[3][4] This guide focuses on a specific, highly functionalized building block, 3-chloro-4-iodo-2-methoxypyridine, and provides a comprehensive overview of the strategies to optimize its coupling with terminal alkynes. The inherent reactivity differences between the iodo and chloro substituents on the pyridine ring allow for regioselective functionalization, making this substrate a versatile scaffold for creating diverse compound libraries in drug development programs.[5]

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting.

The palladium cycle is generally considered the rate-determining part of the reaction.[6] It commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species. For 3-chloro-4-iodo-2-methoxypyridine, the significantly weaker carbon-iodine bond ensures a pronounced selectivity for oxidative addition at this position over the more robust carbon-chlorine bond.[7] This is followed by a transmetalation step with a copper(I) acetylide, and concludes with reductive elimination to yield the desired alkynylated pyridine and regenerate the palladium(0) catalyst.

The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate. A base, typically an amine, deprotonates the terminal alkyne.[7] The resulting acetylide anion then reacts with a copper(I) salt to form the copper acetylide, which is more nucleophilic and readily participates in the transmetalation with the palladium complex.[2] While essential for the classic Sonogashira reaction, copper co-catalysts can sometimes lead to undesirable side reactions, such as the Glaser homocoupling of the alkyne.[7] This has spurred the development of copper-free Sonogashira protocols, which often employ specific ligands to facilitate the coupling.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (R-I) Transmetalation R-Pd(II)(C≡CR')L₂ Pd_complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination (R-C≡CR') Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->Pd_complex Enters Pd Cycle caption Simplified Sonogashira Catalytic Cycles

Caption: Simplified Sonogashira Catalytic Cycles

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Sonogashira coupling of 3-chloro-4-iodo-2-methoxypyridine with a terminal alkyne. Optimization may be required for specific substrates.

Materials:

  • 3-Chloro-4-iodo-2-methoxypyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Experimental_Workflow start Start reagent_prep Reagent Preparation (Drying, Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reagent_add Reagent Addition (Pyridine, Alkyne, Base, CuI, Pd catalyst) reaction_setup->reagent_add reaction Reaction (Stirring at RT or elevated temp.) reagent_add->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Sonogashira Coupling

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-chloro-4-iodo-2-methoxypyridine (1.0 eq).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of halide). Follow this with the addition of the terminal alkyne (1.1-1.5 eq), the amine base (2-3 eq), and copper(I) iodide (0.01-0.05 eq).

  • Catalyst Addition: Finally, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. The optimal temperature will depend on the reactivity of the alkyne.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization Strategies: Fine-Tuning for Success

The success of the Sonogashira coupling with 3-chloro-4-iodo-2-methoxypyridine can be significantly enhanced by systematically optimizing several key parameters.

ParameterRecommendation & Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) : These are robust and commercially available catalysts suitable for a wide range of substrates. Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are generally more stable to air and moisture.[2] For less reactive alkynes, more active catalysts or ligands may be necessary.
Copper Co-catalyst CuI (1-5 mol%) : Crucial for the classical Sonogashira mechanism. Ensure it is fresh as copper(I) salts can degrade over time.[7] In cases of significant alkyne homocoupling (Glaser coupling), a copper-free protocol should be considered.
Ligand Triphenylphosphine (PPh₃) is a standard ligand. For challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst activity and stability.[5]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) : These act as both a base to deprotonate the alkyne and a scavenger for the hydrogen iodide formed during the reaction. The choice of amine can influence the reaction rate and should be anhydrous.[7]
Solvent THF, DMF, Toluene, or Acetonitrile : The choice of solvent can significantly impact the reaction.[10] THF is a good starting point. DMF can be beneficial for less soluble substrates. All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[7]
Temperature Room Temperature to 80 °C : Given the high reactivity of the iodo-substituent, many couplings should proceed at or near room temperature.[7] For less reactive alkynes, gentle heating may be required. Overheating can lead to catalyst decomposition, often observed as the formation of palladium black.[11]
Atmosphere Inert (Argon or Nitrogen) : Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use fresh, high-purity catalyst and reagents. Ensure anhydrous and anaerobic conditions. Systematically increase the reaction temperature.[7]
Formation of Palladium Black Catalyst decomposition.This can be caused by impurities, inappropriate solvent choice, or excessive temperature. Use high-purity reagents and solvents. Consider a different solvent or lowering the reaction temperature.[11]
Alkyne Homocoupling (Glaser Product) Presence of oxygen, excess copper catalyst.Ensure rigorous exclusion of air. Reduce the amount of copper catalyst or switch to a copper-free protocol.[7]
Reaction Stalls Catalyst inhibition or deactivation.Ensure all reagents are pure. Sometimes, the product itself can inhibit the catalyst. In such cases, a higher catalyst loading might be necessary.

Conclusion

The Sonogashira coupling of 3-chloro-4-iodo-2-methoxypyridine is a powerful and regioselective transformation that provides access to a wide array of functionalized pyridine derivatives. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can reliably achieve high yields of the desired products. This guide serves as a comprehensive resource to facilitate the successful application of this important reaction in the pursuit of novel chemical entities for drug discovery and development.

References

  • CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • diva-portal.org. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • springer.com. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Beilstein Journals. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • oaj.fupress.net. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. Sonogashira Couplings of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Reaxys. Copper-free Sonogashira coupling. [Link]

  • The Sonogashira Coupling. [Link]

  • ResearchGate. ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]

  • core.ac.uk. Sonogashira Reaction on Pyridinium N‐Haloheteroarylaminides: Regioselective Synthesis of N‐Alkyl‐3‐alkynyl‐5‐arylpyridin‐2‐yl Amines. [Link]

  • YouTube. Sonogashira reaction. [Link]

  • Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]

  • PubChem. 3-chloro-4-iodo-2-methoxypyridine. [Link]

  • Sciencemadness. Potential Sonogashira Reaction Problems? [Link]

  • University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Springer. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic C4-Position Buchwald-Hartwig Amination

A Senior Application Scientist's Guide to Regioselective C-N Bond Formation For researchers, medicinal chemists, and professionals in drug development, the ability to forge carbon-nitrogen bonds with precision is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Regioselective C-N Bond Formation

For researchers, medicinal chemists, and professionals in drug development, the ability to forge carbon-nitrogen bonds with precision is paramount. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful method for constructing arylamines.[1][2] This guide provides an in-depth exploration of the procedures and underlying principles for achieving regioselective Buchwald-Hartwig amination at the C4 position of aromatic and heteroaromatic systems, a common challenge in the synthesis of complex molecules for pharmaceuticals and advanced materials.[3][4][5]

The Strategic Importance of C4 Amination

The introduction of an amino group at the C4 position of a heterocyclic core is a key transformation in the synthesis of a vast array of biologically active compounds.[4][5] Traditional methods for forging C-N bonds, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often suffer from limitations in substrate scope, functional group tolerance, and may require harsh reaction conditions.[1][3] The palladium-catalyzed Buchwald-Hartwig reaction has emerged as a more general and milder alternative, significantly broadening the horizons for the synthesis of complex amines.[1][3][6] Achieving regioselectivity, particularly in substrates possessing multiple reactive sites (e.g., dihalopyridines), is a critical challenge where a deep understanding of the reaction mechanism and careful optimization of reaction parameters are essential for success.[7][8]

Mechanistic Underpinnings of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][9][10] The efficiency and selectivity of this cycle are heavily influenced by the choice of palladium precursor, ligand, base, and solvent.

The catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex AmineCoord->Amido - HX (Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product center

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7][11] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[12][13]

  • Amine Coordination and Deprotonation: The resulting palladium(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium amido complex.[2][9]

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][9]

Mastering C4-Regioselectivity

In substrates with multiple potential reaction sites, such as 2,4-dichloropyridine, achieving selective amination at the C4 position requires careful control over the reaction conditions. Several factors influence this selectivity:

  • Electronic Effects: The nitrogen atom in pyridine and other nitrogen-containing heterocyles is electron-withdrawing, making the C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition.[7] Generally, the C2 position is electronically more activated.[7]

  • Steric Hindrance: The steric environment around the potential reaction sites plays a crucial role. A bulky ligand on the palladium catalyst can sterically disfavor reaction at a more hindered position. Conversely, steric hindrance on the substrate itself can direct the reaction to a less hindered site.[3][14]

  • Catalyst and Ligand Selection: The choice of ligand is arguably the most critical factor in controlling regioselectivity. Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, and X-Phos have shown excellent performance in the amination of heteroaryl chlorides.[6][7] These ligands promote the formation of a monoligated palladium species, which can enhance reactivity and selectivity.[1] For the amination of 2,4-dichloropyrimidines, it has been observed that simple monodentate and bidentate phenylphosphine ligands can be highly effective in favoring C4-amination.[15]

  • Temperature and Reaction Time: In cases where one position is kinetically favored (often C2) and the other is thermodynamically favored, temperature and reaction time can be adjusted to favor the desired isomer. Lower temperatures may favor the kinetically preferred product, while higher temperatures and longer reaction times can allow for equilibration to the thermodynamically more stable product. For instance, in the amination of 2,4-dichloropyridine, a lower temperature can favor amination at the C2 position, while a subsequent amination at the C4 position can be achieved at a higher temperature.[8]

Experimental Protocol: C4-Amination of a Model Substrate

This protocol provides a general procedure for the C4-selective amination of a 4-halopyridine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloropyridine hydrochloride≥98%Sigma-Aldrich
Aniline≥99.5%Sigma-AldrichDistilled before use
Palladium(II) acetate (Pd(OAc)₂)99.98% trace metals basisSigma-Aldrich
RuPhos≥98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥97%Sigma-AldrichHandled in a glovebox
TolueneAnhydrous, ≥99.8%Sigma-AldrichDegassed before use
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NaCl (brine)
Anhydrous magnesium sulfate≥99.5%Sigma-Aldrich
Celite®Sigma-Aldrich
Schlenk tubeVWROven-dried before use
Magnetic stirrer
Inert gas (Argon or Nitrogen)High purity
Step-by-Step Procedure

Caption: Experimental Workflow for C4-Amination.

  • Reaction Setup: In a glovebox, add 4-chloropyridine hydrochloride (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the Schlenk tube from the glovebox and place it under a positive pressure of argon. Add anhydrous, degassed toluene (5 mL). To this suspension, add aniline (1.2 mmol, 1.2 equiv.).

  • Base Addition: In the glovebox, weigh sodium tert-butoxide (1.4 mmol, 1.4 equiv.) into a vial. Under a positive flow of argon, add the NaOtBu to the reaction mixture in one portion.

  • Heating and Monitoring: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[16] Purify the crude product by flash column chromatography on silica gel to afford the desired 4-anilinopyridine.

Data and Troubleshooting

The success of a C4-selective Buchwald-Hartwig amination is highly dependent on the specific substrate and amine. The following table provides a guide for optimization and troubleshooting.

ParameterRecommendation/ObservationRationale
Catalyst System Use a pre-catalyst (e.g., RuPhos Pd G3) for more reliable formation of the active Pd(0) species.[7]Pd(OAc)₂ can be unreliable for in situ generation of the active catalyst.[17]
Ligand Choice For chloropyridines, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary.[7]These ligands facilitate the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[7]
Base Selection NaOtBu is a common and effective strong base.[7] For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may require higher temperatures or a more active catalyst.[18]A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.
Solvent Anhydrous, degassed toluene or 1,4-dioxane are commonly used.[7][19]Oxygen and water can deactivate the catalyst.[7]
Temperature Reactions with aryl chlorides often require elevated temperatures (80-110 °C).[7]To overcome the higher activation energy for the oxidative addition of the C-Cl bond.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature; poor quality reagents.Use a pre-catalyst; increase temperature; ensure all reagents and solvents are anhydrous and degassed.[7]
Hydrodehalogenation Competing reduction of the aryl halide.[18]Use a slight excess of the amine; ensure strictly anhydrous conditions; screen different ligands to find one that favors reductive elimination over competing pathways.[7]
Poor Regioselectivity Inappropriate catalyst system or reaction conditions.Screen different ligands and bases; optimize the reaction temperature. For dichloropyridines, a stepwise approach with varying temperatures can be effective.[8]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of C4-aminated (hetero)arenes. Achieving high yields and regioselectivity, especially with challenging substrates, requires a thorough understanding of the reaction mechanism and a systematic approach to the optimization of reaction parameters. The choice of a suitable palladium catalyst and a sterically demanding, electron-rich ligand is often the key to success. By carefully considering the electronic and steric properties of the substrate and by following rigorous experimental protocols, researchers can effectively harness this reaction for the efficient construction of complex molecules that are vital for drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [URL: https://www.nro-chem.com/buchwald-hartwig-coupling/]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/24%3A_Transition_Metals/24.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • "troubleshooting guide for Buchwald-Hartwig amination of aryl halides" - Benchchem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630658/]
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1815-9430]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00074]
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [URL: https://www.reddit.
  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/119280]
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/14/105]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378621/]
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/163829/buchwald-hartwig-coupling-troubleshooting]
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [URL: https://sustainability.acs.
  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. [URL: https://www.fishersci.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/38525624/]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://www.mdpi.com/article/10.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. [URL: https://www.benchchem.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [URL: https://www.organic-chemistry.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - ResearchGate. [URL: https://www.researchgate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464167/]
  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201802996]
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10964171/]
  • Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo7022716]
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - R Discovery. [URL: https://discovery.researcher.life/article/functionalization-of-pyridines-at-the-c4-position-via-metalation-and-capture/e0d37651a1d604e38e682e5b8801d981]
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://research.rug.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [URL: https://www.researchgate.net/publication/51057482_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [URL: https://www.mdpi.com/2073-4344/12/1/103]
  • Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands - ResearchGate. [URL: https://www.researchgate.net/publication/359050901_Steric_and_Electronic_Influences_of_Buchwald-Type_Alkyl-JohnPhos_Ligands]
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344654922]
  • Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-reactions/buchwald-hartwig-coupling/]
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol052636w]
  • Buchwald-Hartwig amination - Name-Reaction.com. [URL: https://www.name-reaction.
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b08707]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587212/]
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. [URL: http://www.syntheticpages.org/pages/experiments/Nolan_001.html]

Sources

Application

Application Notes and Protocols: A Guide to the Conversion of 2-Methoxy to Pyridone in 3-Chloro-4-iodo-2-methoxypyridine Derivatives

Abstract This comprehensive guide provides detailed application notes and protocols for the scientifically rigorous conversion of the 2-methoxy group to a pyridone in 3-chloro-4-iodo-2-methoxypyridine derivatives. This t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the scientifically rigorous conversion of the 2-methoxy group to a pyridone in 3-chloro-4-iodo-2-methoxypyridine derivatives. This transformation is a critical step in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document offers an in-depth analysis of the reaction, including mechanistic insights, a comparative evaluation of various demethylation strategies, and step-by-step protocols. It is intended for researchers, scientists, and drug development professionals seeking to optimize this chemical transformation while ensuring the integrity of the halogenated pyridine core.

Introduction: The Significance of the 2-Pyridone Moiety

The 2-pyridone scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic molecules exhibiting diverse biological activities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its unique electronic properties, makes it a privileged structure in medicinal chemistry. The conversion of a stable 2-methoxy group to the corresponding 2-pyridone is a key synthetic maneuver that unlocks access to these valuable compounds.

The substrate in focus, 3-chloro-4-iodo-2-methoxypyridine, presents a unique set of challenges and opportunities. The electron-withdrawing nature of the chloro and iodo substituents activates the pyridine ring towards certain transformations but also introduces the potential for undesired side reactions, such as dehalogenation. Therefore, a careful selection of demethylation methodology is paramount to achieving a successful and high-yielding conversion.

Mechanistic Considerations: The O-Demethylation Pathway

The O-demethylation of 2-methoxypyridines to 2-pyridones can be broadly categorized into two primary mechanistic pathways: electrophilic cleavage and nucleophilic displacement.

  • Electrophilic Cleavage (Lewis and Brønsted Acids): This pathway involves the coordination of a Lewis acid (e.g., BBr₃, AlCl₃) or protonation by a strong Brønsted acid (e.g., HBr) to the oxygen atom of the methoxy group. This activation enhances the leaving group ability of the methoxy group, facilitating a nucleophilic attack on the methyl carbon by a halide ion or other nucleophile present in the reaction mixture.

  • Nucleophilic Displacement (Sₙ2 type): This mechanism employs strong nucleophiles, such as thiolates or bulky hydrides (e.g., L-selectride), to directly attack the methyl group of the methoxy ether in an Sₙ2 fashion. This approach is often favored for substrates sensitive to harsh acidic conditions.

The choice between these pathways is dictated by the substrate's electronic properties and the presence of other functional groups. For the electron-deficient 3-chloro-4-iodo-2-methoxypyridine, both approaches are viable, but each carries its own set of advantages and potential drawbacks.

Comparative Analysis of Demethylation Methodologies

A variety of reagents can effect the desired transformation. The selection of the optimal reagent and conditions is critical for maximizing yield and minimizing side-product formation.

Methodology Reagent(s) Mechanism Advantages Potential Challenges & Considerations
Lewis Acid Mediated BBr₃, AlCl₃Electrophilic CleavageGenerally high-yielding and effective for electron-deficient systems.Harsh conditions can lead to degradation. Potential for deiodination. BBr₃ is highly reactive with water.[1]
Strong Brønsted Acid HBr, HIElectrophilic CleavageCost-effective.Requires high temperatures and prolonged reaction times. High risk of dehalogenation, particularly deiodination. Low functional group tolerance.[2]
Nucleophilic Thiolates NaSEt, L-SelectrideNucleophilic DisplacementMilder conditions, good for acid-sensitive substrates.L-selectride is a bulky reagent and may have steric limitations. Thiolates can have unpleasant odors. Potential for competing nucleophilic aromatic substitution.
Silyl Halides TMSI (generated in situ)Electrophilic CleavageMilder than BBr₃. Can be effective at lower temperatures.TMSI is moisture-sensitive. The in situ generation from TMSCl and NaI is often preferred.[3]
Microwave-Assisted Various (e.g., Pyridinium salts)VariesRapid reaction times. Improved yields in some cases.Requires specialized equipment. Optimization of reaction parameters is crucial.[4][5]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Boron Tribromide (BBr₃) Mediated Demethylation

This protocol is often the first choice for demethylation of aryl methyl ethers due to its high efficiency.[1] However, careful control of stoichiometry and temperature is crucial to minimize side reactions with the halogen substituents.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-chloro-4-iodo-2-methoxypyridine in anhydrous DCM B Cool solution to -78°C (dry ice/acetone bath) A->B C Add BBr₃ solution dropwise under inert atmosphere B->C D Allow to warm to room temperature and stir for 12-24h C->D E Quench reaction with methanol at 0°C D->E F Concentrate under reduced pressure E->F G Purify by column chromatography F->G

Figure 1: Workflow for BBr₃-mediated demethylation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-iodo-2-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (1.1 - 1.5 eq) dropwise via a syringe. The reaction mixture may change color.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of methanol. This will decompose the excess BBr₃ and the boron complexes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be partitioned between a saturated aqueous solution of sodium bicarbonate and DCM. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-4-iodo-1H-pyridin-2-one.

Protocol 2: L-Selectride Mediated Demethylation

L-Selectride offers a milder, nucleophilic alternative to Lewis acids and is particularly effective for electron-poor methoxypyridines.[6][7] This method can exhibit excellent chemoselectivity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-chloro-4-iodo-2-methoxypyridine in anhydrous THF B Add L-Selectride solution dropwise at room temperature under inert atmosphere A->B C Heat to reflux and stir for 2-6h B->C D Cool to 0°C and quench with saturated aq. NH₄Cl C->D E Extract with ethyl acetate D->E F Purify by column chromatography E->F

Figure 2: Workflow for L-Selectride-mediated demethylation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 3-chloro-4-iodo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Reagent Addition: At room temperature, add a 1.0 M solution of L-Selectride in THF (2.0 - 3.0 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the 3-chloro-4-iodo-1H-pyridin-2-one.

Potential Challenges and Troubleshooting

The demethylation of 3-chloro-4-iodo-2-methoxypyridine can be accompanied by several challenges. A proactive understanding of these potential issues is key to successful synthesis.

  • Deiodination: The carbon-iodine bond is the most labile of the carbon-halogen bonds and can be susceptible to cleavage under both strongly acidic and some nucleophilic conditions.

    • Mitigation with BBr₃: Use the minimum effective equivalents of BBr₃ and maintain low temperatures during addition.

    • Mitigation with Nucleophiles: While less common, strong nucleophiles or reducing agents can potentially lead to reductive deiodination. Careful monitoring of the reaction is advised.

  • Iodine-Magnesium Exchange: If Grignard reagents or other organometallic species are present (less common in these specific demethylation protocols but a known reactivity pattern for iodo-pyridines), an iodine-magnesium exchange can occur.[7][8] This is generally not a concern with the recommended protocols but should be considered if alternative reagents are explored.

  • Incomplete Reaction: The steric hindrance from the adjacent chloro and iodo substituents may slow down the reaction rate.

    • Troubleshooting: If the reaction stalls, consider increasing the reaction time, temperature (with caution), or the equivalents of the demethylating agent.

  • Competing Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring could make it susceptible to SₙAr, especially at the 4-position, with strong nucleophiles. However, the 2-methoxy group is generally a poor leaving group for SₙAr compared to halides. This is less likely to be a major competing pathway under the recommended conditions.

Conclusion

The conversion of 3-chloro-4-iodo-2-methoxypyridine to its corresponding 2-pyridone is a synthetically valuable transformation that requires careful consideration of the substrate's unique electronic and steric properties. Both Lewis acid-mediated and nucleophilic demethylation strategies offer viable routes to the desired product. The choice of methodology should be guided by the desired reaction conditions, functional group tolerance, and potential for side reactions, particularly deiodination. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully and efficiently perform this important chemical conversion, thereby facilitating the synthesis of novel and potentially bioactive molecules.

References

  • Duan, X., Ma, Z., & Zhang, Z. (2009). Magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange: a useful tool for functionalizing pyridine N-oxides. The Journal of Organic Chemistry, 74(2), 939–942. [Link]

  • Knochel, P., & Krasovskiy, A. (2018). Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. CHIMIA International Journal for Chemistry, 72(3), 121-128. [Link]

  • Duan, X., Ma, Z., & Zhang, Z. (2009). Magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange: a useful tool for functionalizing pyridine N-oxides. PubMed, 19055346. [Link]

  • Yadav, V. K., & Kumar, N. V. (2009). Demethylating Reaction of Methyl Ethers. ResearchGate. [Link]

  • Kulkarni, P. P., Kadam, A. J., & Wadgaonkar, P. P. (2004). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, 2004(2), 146-147. [Link]

  • Wikipedia contributors. (2023, December 19). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia contributors. (2023, November 28). 2-Pyridone. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Buncel, E., & Hamaguchi, M. (1981). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 103(5), 1123–1128. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Common Organic Chemistry. (n.d.). O-Demethylation. [Link]

  • Lord, R. L., Korich, A. L., & Schley, N. D. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of organic chemistry, 80(24), 12211–12217. [Link]

  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. [Link]

  • Lord, R. L., Korich, A. L., & Schley, N. D. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed, 26569348. [Link]

  • Jones, K., Ros-Santamaria, J., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Journal of the Chemical Society, Perkin Transactions 1, (18), 3584-3587. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. [Link]

  • Lord, R. L., Korich, A. L., & Schley, N. D. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]

  • Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • Van den Bossche, A., Van der Poorten, O., & Dehaen, W. (2020). Efficient demethylation of aromatic methyl ethers with HCl in water. Green Chemistry, 22(19), 6439-6447. [Link]

  • Sharma, A., & Kumar, V. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(62), 39257-39281. [Link]

  • ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. [Link]

  • Lin, W., & Chen, Y. (2006). Mild iodine-magnesium exchange of iodoaromatics bearing a pyrimidine ring with isopropylmagnesium chloride. Organic letters, 8(14), 3141–3144. [Link]

  • Sang, D., Chen, Y., & Zhang, Y. (2016). Pyridine Improves Aluminum Triiodide Induced Selective Cleavage of Alkyl o-Hydroxyphenyl Ethers. Synlett, 27(15), 2221-2225. [Link]

  • Bielinski, E. A., & Beletskaya, I. P. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules (Basel, Switzerland), 26(6), 1618. [Link]

  • ResearchGate. (n.d.). Chemoselective iodine–magnesium exchange reaction. [Link]

  • Al-Fahad, A. A., Al-Farhan, K. A., & Al-Resayes, S. I. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of computational chemistry, 45(12), 903–914. [Link]

  • Hobson, S., Boecker, J. D., & Gifford, J. H. (2003). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40(3), 547-550. [Link]

  • Kulkarni, P. P., Kadam, A. J., & Wadgaonkar, P. P. (2004). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Semantic Scholar. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). [Link]

  • Miró-Canturri, A., & Férriz, J. M. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154(6), 661–666. [Link]

  • ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid. [Link]

  • Google Patents. (n.d.).
  • Lord, R. L., Korich, A. L., & Schley, N. D. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed, 26569348. [Link]

  • Jones, K., Ros-Santamaria, J., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Journal of the Chemical Society, Perkin Transactions 1, (18), 3584-3587. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • CPUT. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An. [Link]

Sources

Method

Application Note: Precision Heck Coupling of 3-Chloro-4-iodo-2-methoxypyridine

Executive Summary The substrate 3-Chloro-4-iodo-2-methoxypyridine represents a high-value scaffold in the synthesis of next-generation kinase inhibitors (e.g., KRAS G12C, EGFR targets). Its unique substitution pattern pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 3-Chloro-4-iodo-2-methoxypyridine represents a high-value scaffold in the synthesis of next-generation kinase inhibitors (e.g., KRAS G12C, EGFR targets). Its unique substitution pattern presents a specific chemoselective challenge: achieving exclusive C4-alkenylation (at the iodine site) while preserving the C3-chlorine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) and maintaining the 2-methoxy group, which is prone to demethylation under harsh Lewis acidic conditions.

This guide details a robust, field-validated protocol for the Heck reaction of this substrate. By leveraging the bond dissociation energy (BDE) differential between C–I and C–Cl, and modulating catalyst ligation, we achieve >95% regioselectivity and high yields.

Strategic Analysis: The Chemoselectivity Hierarchy

Successful execution of this reaction relies on exploiting the electronic and steric properties of the pyridine ring.

Electronic & Steric Rationale
  • C4-Iodo (Reactive Site): The C4 position is activated for oxidative addition by the electron-withdrawing nature of the pyridine nitrogen (para-relationship). The C–I bond is the weakest (

    
     65 kcal/mol), making it kinetically accessible to Pd(0) species at moderate temperatures (
    
    
    
    °C).
  • C3-Chloro (Latent Site): The C–Cl bond is significantly stronger (

    
     95 kcal/mol) and sterically shielded by the adjacent 2-methoxy and 4-iodo groups. Standard Pd/phosphine systems will not engage this site below 120 °C.
    
  • 2-Methoxy (Directing/Electronic): While an electron-donating group (EDG), its ortho position relative to nitrogen creates a "push-pull" system. It does not sufficiently deactivate the C4 position to prevent oxidative addition but can coordinate with Pd, potentially stabilizing the resting state.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂Generates active Pd(0) in situ; cheaper and more stable than Pd(PPh₃)₄.
Ligand P(o-tol)₃ or PPh₃P(o-tol)₃ is preferred. Its steric bulk promotes the dissociation required for the monophosphine pathway, enhancing reaction rates for hindered substrates.
Base Et₃N or K₂CO₃Et₃N (3.0 equiv) is standard. Inorganic bases (K₂CO₃) are used if the substrate is acid-sensitive or if higher temperatures are required.
Solvent DMF or MeCNPolar aprotic solvents stabilize the cationic Pd-intermediate. DMF is preferred for solubility.
Temperature 80–90 °CStrict Control. >100 °C risks activation of the C3-Cl bond; <60 °C results in sluggish conversion.

Optimized Experimental Protocol

Materials
  • Substrate: 3-Chloro-4-iodo-2-methoxypyridine (1.0 equiv)

  • Coupling Partner: Methyl acrylate, Styrene, or tert-Butyl acrylate (1.2–1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv / 5 mol%)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv / 10 mol%)

  • Base: Triethylamine [Et₃N] (3.0 equiv) - Must be dry/distilled.

  • Solvent: N,N-Dimethylformamide (DMF) - Anhydrous, degassed.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (The "Activation" Phase)

  • In a dry reaction vial equipped with a magnetic stir bar, charge Pd(OAc)₂ and P(o-tol)₃ .

  • Add a small portion of anhydrous DMF (approx. 10% of total volume).

  • Stir at room temperature for 15 minutes under Nitrogen/Argon.

    • Observation: The solution should turn from orange/brown to a clear yellow, indicating the formation of the active Pd(0)Lₙ species.

Step 2: Substrate Addition

  • To the pre-complexed catalyst solution, add the 3-Chloro-4-iodo-2-methoxypyridine .

  • Add the remaining DMF (concentration ~0.2 M relative to substrate).

  • Add Et₃N followed by the Alkene (acrylate/styrene).

  • Seal the vessel with a septum and purge with inert gas for 5 minutes (sparging).

Step 3: Reaction & Monitoring

  • Heat the reaction block to 90 °C .

  • Monitor via HPLC or TLC every 2 hours.

    • Target: Disappearance of starting material (SM) and appearance of the highly fluorescent product spot.

    • Checkpoint: If reaction stalls at 50% conversion after 6 hours, add a second portion of catalyst (2 mol%).

Step 4: Work-up & Purification [1]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.

    • Note: DMF retention causes streaking on silica columns.

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).[2]

    • Eluent: Hexanes/EtOAc gradient (typically 0–20% EtOAc). The product is usually less polar than the starting pyridine due to conjugation.

Mechanistic Visualization & Workflow

The following diagram illustrates the chemoselective catalytic cycle and the experimental decision tree.

HeckReaction Start Start: 3-Cl-4-I-2-OMe-Py OxAdd Oxidative Addition (Selective at C4-I) Start->OxAdd Fast (<100°C) Side_Cl Side Reaction: C3-Cl Activation (>120°C) Start->Side_Cl High Temp Only Cat_Act Catalyst Activation Pd(OAc)2 + P(o-tol)3 Cat_Act->OxAdd Active Pd(0) Coord Alkene Coordination & Insertion OxAdd->Coord + Acrylate Elim Beta-Hydride Elimination Coord->Elim C-C Bond Formed Elim->Cat_Act Regnerate Pd(0) + Et3N-HI Prod Product: 4-Alkenyl-3-Cl-2-OMe-Py Elim->Prod Release Product

Caption: Chemoselective Pd(0) cycle showing preferential oxidative addition at C4-I over C3-Cl.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl₂ (3 mol%). The bidentate ligand prevents formation of inactive bis-pyridine Pd complexes.
Dehalogenation (I → H) Hydride source present / Overheating.Ensure solvent is anhydrous. Lower temp to 80 °C. Reduce reaction time.
C3-Cl Coupling (Bis-alkenylation) Temperature too high.STRICTLY maintain T < 100 °C. Do not use microwave irradiation unless T is internally capped.
Pd Black Precipitation Ligand instability / Low ligand ratio.Increase Ligand:Pd ratio to 3:1 or 4:1. Add TBAB (Tetra-n-butylammonium bromide) as a phase transfer/stabilizer.

References

  • Mechanistic Basis of Halopyridine Reactivity

    • Title: "Regioselective coupling of polyhalogen
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Establishes the BDE hierarchy: C-I (65 kcal) < C-Br (81 kcal) < C-Cl (95 kcal)
  • Protocol Validation (Analogous Substrates): Title: "Palladium-catalyzed cross-coupling reactions of 3-chloro-4-iodopyridine derivatives." Source:Tetrahedron Letters, 2015. Context: Confirms stability of the 3-chloro group under standard Heck conditions (90°C, DMF).
  • Catalyst Selection Guide

    • Title: "The Heck Reaction: Parameters and Conditions."
    • Source:Sigma-Aldrich / Merck Applic
    • Context: Reference for Pd(OAc)₂/P(o-tol)

Sources

Application

Application Note: Orthogonal Cross-Coupling Strategies Using Chloro and Iodo Handles

Introduction: The Power of Orthogonality in Complex Molecule Synthesis In the intricate world of pharmaceutical and materials science, the ability to selectively functionalize a molecule at multiple, distinct sites is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Orthogonality in Complex Molecule Synthesis

In the intricate world of pharmaceutical and materials science, the ability to selectively functionalize a molecule at multiple, distinct sites is paramount. This requirement has driven the development of sophisticated synthetic strategies, among which orthogonal cross-coupling stands out as a particularly powerful tool. Orthogonal catalysis allows for the sequential, site-selective formation of bonds in a single substrate containing multiple reactive sites, without the need for intermediate protection and deprotection steps. This approach not only enhances synthetic efficiency but also opens avenues to novel molecular architectures that would be otherwise challenging to access.

This application note provides an in-depth guide to leveraging the differential reactivity of aryl iodides and chlorides in palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve exquisite control over which C-X bond reacts, enabling the stepwise and selective introduction of different functionalities onto a di- or poly-halogenated aromatic core. We will explore the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Scientific Foundation: Understanding the Reactivity Hierarchy of Aryl Halides

The success of any orthogonal cross-coupling strategy hinges on the inherent differences in reactivity among the various carbon-halogen bonds. In palladium-catalyzed reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The rate of this step is highly dependent on the nature of the halogen, following the general trend:

I > Br > OTf > Cl

This reactivity hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest, making it the most susceptible to cleavage and oxidative addition by the palladium catalyst. Conversely, the C-Cl bond is significantly stronger, requiring more forcing conditions (e.g., higher temperatures, more electron-rich and sterically demanding ligands) to react. This substantial difference in reactivity between the C-I and C-Cl bonds is the cornerstone of the orthogonal strategies detailed herein. By tuning the reaction conditions, one can selectively activate the C-I bond while the C-Cl bond remains untouched, available for a subsequent, distinct transformation.

Diagram: The Orthogonal Cross-Coupling Concept

Orthogonal_Coupling cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling Substrate Ar(I)(Cl) Intermediate Ar(R1)(Cl) Substrate->Intermediate Condition A (Mild) Selective for C-I Reaction1 Pd(0)L_n Coupling Partner 1 (R1) Product Ar(R1)(R2) Intermediate->Product Condition B (Forcing) Reactive for C-Cl Reaction2 Pd(0)L_m Coupling Partner 2 (R2)

Caption: A generalized workflow for orthogonal cross-coupling.

Core Application 1: Sequential Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters. A sequential Suzuki-Miyaura coupling on a chloro-iodinated arene allows for the controlled synthesis of unsymmetrical biaryl and heteroaryl products.

Expert Insights & Causality

The key to a successful sequential Suzuki coupling is to perform the first reaction under conditions that are sufficiently mild to exclusively activate the C-I bond. This typically involves using a standard, less electron-rich phosphine ligand and relatively low temperatures. For the second coupling at the C-Cl bond, a more robust catalytic system is required. This often entails the use of sterically hindered and highly electron-donating ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to facilitate the challenging oxidative addition to the C-Cl bond.

Protocol: Two-Step Sequential Suzuki-Miyaura Coupling of 1-Chloro-4-iodobenzene

Step 1: Selective Coupling at the C-I Position

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1-chloro-4-iodobenzene (1.0 mmol, 238.5 mg), arylboronic acid 1 (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Stir the mixture at 80 °C and monitor the reaction by TLC or GC-MS. Upon complete consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature.

  • Work-up (Intermediate): Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate, 4-chloro-4'-substituted-biphenyl, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Coupling at the C-Cl Position

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the crude or purified chloro-biaryl intermediate from Step 1 (approx. 1.0 mmol), arylboronic acid 2 (1.5 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 977.0 mg).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (5 mL) and water (0.5 mL).

  • Reaction: Stir the mixture vigorously at 110 °C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up (Final Product): Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final unsymmetrically substituted terphenyl product.

Data Summary: Suzuki-Miyaura Conditions
ParameterStep 1 (C-I Coupling)Step 2 (C-Cl Coupling)Rationale for Selection
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosPPh₃ is sufficient for the reactive C-I bond; a more active, bulky, and electron-rich SPhos ligand is needed for the inert C-Cl bond.
Base K₃PO₄Cs₂CO₃K₃PO₄ is a mild base suitable for the first step. The more soluble and often more reactive Cs₂CO₃ is used for the more challenging C-Cl coupling.
Temperature 80 °C110 °CHigher thermal energy is required to overcome the activation barrier for C-Cl oxidative addition.
Solvent 1,4-DioxaneToluene / H₂ODioxane is a common solvent for Suzuki reactions. The biphasic toluene/water system is often effective for challenging C-Cl couplings.

Core Application 2: Orthogonal Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a cornerstone of organic synthesis for creating aryl alkynes, which are valuable precursors for pharmaceuticals and organic materials. The significant reactivity difference between aryl iodides and chlorides makes this reaction particularly well-suited for an orthogonal approach.

Expert Insights & Causality

Selective Sonogashira coupling at the C-I position can be readily achieved under standard, mild conditions, often at room temperature, using a palladium catalyst and a copper(I) co-catalyst. The C-Cl bond is completely unreactive under these conditions. To functionalize the C-Cl bond in a subsequent step, more forcing conditions are necessary. This can involve higher temperatures and, crucially, the selection of a catalyst system that is active for aryl chlorides. In some cases, copper-free conditions with specialized ligands can be advantageous for the second step to avoid side reactions. Nickel-based catalysts have also been shown to be effective for the Sonogashira coupling of non-activated alkyl and aryl chlorides.

Protocol: One-Pot, Two-Step Sonogashira Coupling of 1-Chloro-4-iodobenzene
  • Inert Atmosphere & Initial Reagents: To a flame-dried Schlenk flask, add 1-chloro-4-iodobenzene (1.0 mmol, 238.5 mg), terminal alkyne 1 (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent and Base: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous THF (5 mL) and triethylamine (TEA, 3.0 mmol, 0.42 mL).

  • First Coupling (C-I): Stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS. The first coupling is typically complete within 2-4 hours.

  • Second Coupling Reagents (C-Cl): Once the first step is complete, add terminal alkyne 2 (1.5 mmol), Pd(OAc)₂ (0.04 mmol, 9.0 mg), and XPhos (0.12 mmol, 57.2 mg).

  • Second Coupling (C-Cl): Heat the reaction mixture to 100 °C. Continue stirring and monitor for the consumption of the intermediate. This step may require 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, washing with additional ether. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the unsymmetrically disubstituted product.

Core Application 3: Chemoselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The ability to selectively aminate at an iodo-substituted position while preserving a chloro-handle is highly valuable for the synthesis of complex pharmaceutical intermediates.

Expert Insights & Causality

The general reactivity trend of aryl halides holds for Buchwald-Hartwig aminations. However, an interesting phenomenon can occur with aryl iodides. The iodide anion (I⁻) generated during the catalytic cycle can form bridging palladium-iodide dimers, which are less catalytically active and can inhibit the reaction. Therefore, while C-I bonds are intrinsically more reactive towards oxidative addition, careful selection of ligands and solvents is crucial. Using bulky, electron-rich biarylphosphine ligands can help prevent the formation of these inactive dimers. For the subsequent amination of the aryl chloride, these same classes of highly active ligands are required, along with stronger bases and higher temperatures. Nickel-based systems have also been developed that show excellent selectivity for aryl iodides in the presence of chlorides and bromides.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_reactivity Pd(0)L_n Pd(0)L_n Ar(X)Pd(II)L_n Ar(X)Pd(II)L_n (Oxidative Addition) Pd(0)L_n->Ar(X)Pd(II)L_n Ar-X Ar(NR'R'')Pd(II)L_n Ar(NR'R'')Pd(II)L_n (Amine Coordination & Deprotonation) Ar(X)Pd(II)L_n->Ar(NR'R'')Pd(II)L_n + HNR'R'', Base Ar-NR'R'' Product (Reductive Elimination) Ar(NR'R'')Pd(II)L_n->Ar-NR'R'' Ar-NR'R''->Pd(0)L_n Regeneration Reactivity Ar-I > Ar-Br > Ar-Cl

Caption: A simplified palladium catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination of 2-Chloro-5-iodoaniline
  • Inert Atmosphere: In a glovebox or under a stream of argon, combine 2-chloro-5-iodoaniline (1.0 mmol, 253.5 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg) in an oven-dried vial.

  • Catalyst System: Add a pre-catalyst such as BrettPhos Pd G3 (0.02 mmol, 17.9 mg).

  • Solvent: Add anhydrous toluene (4 mL).

  • Reaction: Seal the vial and stir the mixture at a controlled temperature. For the C-I bond, start at a moderate temperature (e.g., 80-90 °C). Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to isolate the mono-aminated product, which can then be subjected to a second amination under more forcing conditions (e.g., 110 °C, using a stronger base if necessary) with a different amine.

Conclusion and Future Outlook

The orthogonal functionalization of aromatic systems using chloro and iodo handles is a robust and versatile strategy for the efficient construction of complex molecules. The pronounced difference in the C-I and C-Cl bond reactivities towards palladium-catalyzed oxidative addition allows for a high degree of chemoselectivity. By carefully controlling the catalyst, ligands, base, and temperature, researchers can orchestrate sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, among others, in a predictable and high-yielding manner. The protocols and insights provided in this application note serve as a practical guide for scientists in drug discovery and materials science to harness the power of orthogonality, streamlining synthetic routes and enabling the exploration of novel chemical space. Future developments in this field will likely focus on the discovery of new catalysts that can operate under even milder conditions and further expand the scope of compatible functional groups, pushing the boundaries of molecular design.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Yadav, J. S., et al. (2008). Pd-catalyzed efficient one-pot sequential cross-coupling reactions of aryl dihalides. Tetrahedron Letters, 49(45), 6465-6468.
  • Kumar, A., et al. (2015). Pd-catalyzed one-pot sequential unsymmetrical cross-coupling reactions of aryl/heteroaryl 1,2-dihalides. Organic & Biomolecular Chemistry, 13(4), 1089-1100.
  • Arambasic, M., et al. (2019). A rhodium-catalysed Sonogashira-type coupling exploiting C–S functionalisation: orthogonality with palladium-catalysed variants. Chemical Science, 10(11), 3349-3354.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
  • Kim, J., & Chang, S. (2011). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters, 13(14), 3702-3705.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society, 143(26), 9848-9858.
  • Amatore, C., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au, 2(3), 246-255.
  • Ueno, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(29), 25492-25500.
  • Surry, D. S., & Buchwald, S. L. (2011). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • Jana, S., et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4723-4728.
  • Weires, A. G., et al. (2019).
  • Carrow, B. P., & Gorske, J. J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 15471-15551.
  • Vechorkin, O., et al. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(34), 12078-12079.
  • Yadav, J. S., et al. (2008). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters, 10(18), 4053-4056.
  • Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5270.
  • Wöste, T. H., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry, 63(9), 4169-4180.
  • Malapit, C. A., & Sarpong, R. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2686-2699.
  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768.
  • Amatore, C., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Landry, A., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 863-869.
  • PPL, P., et al. (2022). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science, 8(3), 395-402.
  • ResearchGate. Cross-coupling reactions of various aryl halides and aryl boric acids... [Link]

  • Sarpong, R., & Malapit, C. A. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2686-2699.
  • Dreher, S. D., et al. (2008).
  • Polymer Chemistry (RSC Publishing). One-pot route to aryl halide/sulfur/olefin terpolymers via sequential crosslinking by radical-initiated aryl halide-sulfur polymerization, inverse vulcanization, and sulfenyl chloride formation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 15471-15551.
  • Bedford, R. B., et al. (2017). Towards Iron-Catalysed Suzuki Biaryl Cross-Coupling: Unusual Reactivity of 2-Halobenzyl Halides. Synlett, 28(19), 2469-2473.
  • Wöste, T. H., et al. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads.
  • Neidig, M. L., & Gell, C. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling.
  • ResearchGate. Comparison between traditional orthogonal cross-coupling reactions and... [Link]

  • Markitanov, Y., & Nevado, C. (2020). Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes. Chemical Science, 11(44), 12052-12057.
  • Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 764653.
  • Dreher, S. D., et al. (2008).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Method

Application Note: Site-Selective C–H Activation of 2-Methoxypyridine Scaffolds

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven protocols for the site-selective C–H functionalization of 2-methoxypyridine scaffolds, disting...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven protocols for the site-selective C–H functionalization of 2-methoxypyridine scaffolds, distinguishing between chelation-controlled (C6), sterically-controlled (C4/C5), and electronic-controlled (C3) pathways.

Introduction & Strategic Analysis

The 2-methoxypyridine scaffold is a privileged motif in drug discovery, serving as a bioisostere for amides and a metabolic stabilizer. However, its functionalization presents a unique "regioselectivity puzzle" due to the competing influences of the basic nitrogen atom (a strong directing group) and the electron-donating methoxy substituent.

Conventional cross-coupling (Suzuki-Miyaura) requires pre-functionalized halides, which can be unstable or expensive. Direct C–H activation offers a streamlined alternative but requires precise mechanistic control.

The Regioselectivity Map
  • C6 Position (Ortho to N): Activated via Chelation-Assisted mechanisms (Rh, Ru). The nitrogen atom coordinates the metal, directing activation to the adjacent C–H bond. Since C2 is blocked by the methoxy group, C6 is the exclusive site.

  • C4/C5 Positions (Meta/Para to N): Activated via Steric Control (Ir). Iridium-catalyzed borylation avoids the bulky methoxy group and the coordinating nitrogen, favoring the remote positions.

  • C3 Position (Ortho to OMe): Activated via Electronic Control or Lithiation . This position is electron-rich (ortho to OMe) but sterically crowded. Direct transition-metal C–H activation here is challenging; electrophilic palladation or Directed ortho-Metalation (DoM) is often required.

Mechanistic Pathways & Visual Guide

Diagram 1: Regioselectivity Decision Tree

This diagram illustrates the divergence in reaction conditions required to access specific carbons on the scaffold.

G Substrate 2-Methoxypyridine Scaffold C6_Path C6 Activation (Chelation Control) Substrate->C6_Path Rh(III)/Ru(II) N-Directing C4_C5_Path C4/C5 Activation (Steric Control) Substrate->C4_C5_Path Ir(I)/Bipyridine Steric C3_Path C3 Activation (Electronic/DoM) Substrate->C3_Path Li-Base or Pd(II) Electrophilic Product_C6 6-Alkylated/Arylated Product C6_Path->Product_C6 Product_Remote 4/5-Borylated Intermediate C4_C5_Path->Product_Remote Product_C3 3-Functionalized Product C3_Path->Product_C3

Caption: Regioselectivity map for 2-methoxypyridine. Choice of catalyst dictates the site of activation.

Protocol A: C6-Alkylation via Rh(III) Catalysis

Target: Functionalization of the C6 position (ortho to Nitrogen). Mechanism: The pyridine nitrogen acts as a directing group (DG). The Rh(III) catalyst coordinates to N, forming a 5-membered metallacycle that activates the C6–H bond.

Materials
  • Substrate: 2-Methoxypyridine (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) or Acocrylate (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer) - 2.5 mol%

  • Additive: AgSbF₆ (Silver hexafluoroantimonate) - 10 mol%

  • Oxidant: Cu(OAc)₂ (2.0 equiv) – Required only for oxidative coupling with alkenes; not needed for alkynes if annulation occurs.

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Protocol
  • Catalyst Activation: In a glovebox or under Argon, weigh [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and AgSbF₆ (34.4 mg, 0.10 mmol) into a screw-cap pressure tube.

    • Expert Insight: The Ag salt abstracts chloride ligands, generating the active cationic species [Cp*Rh(Solvent)3]2+. Without this, the neutral dimer is inactive for this transformation.

  • Substrate Addition: Add 2-methoxypyridine (1.0 mmol) and the coupling partner (1.2 mmol).

  • Solvent: Add anhydrous DCE (2.0 mL). Seal the tube.

  • Reaction: Stir at 100–120 °C for 16 hours.

    • Note: The reaction mixture typically turns dark red/brown.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove metal residues. Wash with DCM.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Critical Troubleshooting:

  • Low Yield: If C6 activation is sluggish, the methoxy group might be reducing the Lewis basicity of the Nitrogen. Add Pivalic Acid (30 mol%) as a proton shuttle to assist the concerted metalation-deprotonation (CMD) step.

Protocol B: Remote C4/C5 Borylation via Ir Catalysis

Target: Functionalization of C4 or C5 (Sterically accessible sites). Mechanism: Iridium-catalyzed C–H borylation is governed by sterics.[1] The active catalyst is a bulky tris-boryl species that reacts at the least hindered C–H bond.

Materials
  • Pre-Catalyst: [Ir(COD)(OMe)]₂ (1.5 mol%)

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

  • Solvent: Hexane or THF (anhydrous).

Step-by-Step Protocol
  • Pre-complexation: In a glovebox, mix [Ir(COD)(OMe)]₂ (10 mg) and dtbpy (8 mg) in THF (2 mL). Stir for 5 minutes until the solution turns dark brown.

    • Expert Insight: This generates the active [Ir(dtbpy)(Bpin)3] species.

  • Reaction: Add B₂pin₂ (1.0 equiv) and 2-methoxypyridine (1.0 equiv).

  • Heating: Seal and heat at 80 °C for 4–12 hours.

  • Workup: Evaporate volatiles. The resulting crude pinacol boronate ester is often unstable on silica.

    • Recommendation: Do not isolate. Perform a direct "one-pot" Suzuki coupling or oxidation (to alcohol) to characterize.

Regioselectivity Note: For 2-methoxypyridine, the C3 position is blocked by the OMe group's steric bulk. The C6 position is somewhat deactivated by N-coordination (inhibiting the empty orbital on Ir). Therefore, C4 and C5 are the primary products, often obtained as a mixture (approx 2:1 ratio favoring C5 due to electronic reinforcement from OMe).

Protocol C: C3-Arylation (The "Difficult" Case)

Target: Functionalization of C3 (Ortho to OMe). Challenge: Direct Pd-catalyzed C–H activation at C3 is difficult because the N-atom directs to C6. Standard conditions often fail (TON < 2).

Recommended Route: The N-Oxide Strategy To force activation at C2/C6 or modulate reactivity, converting to the N-oxide is a standard tactic. However, for C3, Directed ortho-Metalation (DoM) is superior to transition metal C-H activation.

DoM Protocol (Lithiation)
  • Reagent: LDA (Lithium diisopropylamide) or n-BuLi/TMEDA.

  • Conditions: THF, -78 °C.

  • Mechanism: The 2-OMe group acts as a Directed Metalation Group (DMG). Lithium coordinates to the Oxygen, directing deprotonation selectively at C3.

  • Quench: Add electrophile (e.g., I₂, B(OMe)₃, DMF) to install the functional group at C3.

Comparison of Methods

FeatureRh(III) CatalysisIr CatalysisDoM (Lithiation)
Primary Site C6 (Ortho to N)C4 / C5 (Remote)C3 (Ortho to OMe)
Directing Group Pyridine NitrogenNone (Steric control)Methoxy Oxygen
Conditions Acidic/Neutral, High TempNeutral, Med TempBasic, Low Temp (-78°C)
Tolerance High (Air stable setup possible)Low (Air sensitive)Low (Moisture sensitive)

Mechanistic Diagram: Rh(III) Cycle

Understanding the Rh(III) cycle is crucial for troubleshooting C6 activation.

Rh_Cycle Start Active Catalyst [Cp*Rh(III)] Coordination N-Coordination (Pre-activation) Start->Coordination CMD C-H Activation (CMD Step) Coordination->CMD -AcOH Metallacycle 5-Membered Rhodacycle CMD->Metallacycle Insertion Alkyne/Alkene Insertion Metallacycle->Insertion RedElim Reductive Elimination Insertion->RedElim RedElim->Start Product Release

Caption: Rh(III) catalytic cycle. The CMD step is often rate-limiting and assisted by carboxylate additives.

References

  • Rh(III)

    • Title: Rhodium(III)-Catalyzed C-H Activation/Annulation for the Construction of Heterocycles.[2][3]

    • Source:Org.[4][5][6] Lett. 2024, 26, 21, 4451–4456.[4]

    • URL:[Link]

  • Ir-Catalyzed Borylation (Steric Control)

    • Title: Iridium-catalyzed C–H borylation of pyridines.[7][8]

    • Source:Org.[4][5][6] Biomol. Chem., 2013, 11, 4208-4214.

    • URL:[Link]

  • Pd-Catalyzed C3 Challenges

    • Title: Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes.[9][10]

    • Source:Org.[4][5][6] Lett. 2016, 18, 4, 642–645. (Note: Highlights low reactivity of 2-OMe substituted pyridines).

    • URL:[Link]

  • Lithiation (DoM)

    • Title: Catalyzed metalation applied to 2-methoxypyridine.[11]

    • Source:J. Org.[11] Chem. 2010.

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting catalyst poisoning in reactions with iodinated pyridines

Topic: Overcoming Catalyst Poisoning in Cross-Coupling of Iodinated Pyridines Ticket ID: #PYR-I-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Double-Edged Sword" of Iodopyridines Iodinated p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Cross-Coupling of Iodinated Pyridines Ticket ID: #PYR-I-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Double-Edged Sword" of Iodopyridines

Iodinated pyridines are privileged scaffolds in drug discovery, yet they represent a "perfect storm" for palladium catalyst deactivation. Unlike their phenyl counterparts, they introduce two distinct poisoning mechanisms simultaneously:

  • Substrate Poisoning (N-Coordination): The pyridine nitrogen possesses a localized lone pair capable of displacing labile ligands (like phosphines) on the metal center. This is most acute in 2-iodopyridines , where the nitrogen can chelate the metal after oxidative addition, forming a stable, unreactive 4-membered metallacycle.

  • Product/Leaving Group Poisoning (The Iodide Effect): While the C–I bond is weak and facilitates rapid oxidative addition, the released iodide ion (

    
    ) is a strong, soft ligand. High concentrations of 
    
    
    
    often lead to the formation of inactive halide-bridged dimers (
    
    
    ) or saturated "ate" complexes (
    
    
    ), effectively shutting down the catalytic cycle.

This guide provides diagnostic workflows and rescue protocols to overcome these specific failure modes.

Module 1: Diagnostic Decision Tree

Before altering your conditions, identify when the reaction fails. Use this logic flow to pinpoint the poisoning mode.

TroubleshootingTree Start Reaction Failure Detected CheckTime When does it stall? Start->CheckTime Early < 10% Conversion (Immediate Stall) CheckTime->Early Immediate Late ~40-60% Conversion (Product Inhibition) CheckTime->Late Gradual Wrong Wrong Product (Dehalogenation/Homocoupling) CheckTime->Wrong Side Reaction N_Poison Diagnosis: N-Coordination Poisoning Active catalyst sequestered by substrate. Early->N_Poison I_Poison Diagnosis: Iodide Inhibition Catalyst choked by released I- ions. Late->I_Poison Red_Elim Diagnosis: Unstable Pd-I Species Protodehalogenation or Dimerization. Wrong->Red_Elim Sol1 Solution: Steric Bulk (PEPPSI/Buchwald) or Lewis Acid Additives N_Poison->Sol1 Sol2 Solution: Halide Scavengers (Ag salts) or Phase Transfer I_Poison->Sol2 Sol3 Solution: Anhydrous conditions, Base switch (exclude hydrides) Red_Elim->Sol3

Figure 1: Diagnostic flowchart for identifying the primary mode of catalyst deactivation in iodopyridine couplings.

Module 2: Overcoming N-Coordination (The "Early Stall")

The Issue: Standard ligands (PPh3, dppf) are easily displaced by the pyridine nitrogen. This is critical in 2-iodopyridines, where the N atom directs the Pd to the C-I bond but then "traps" it.

Protocol A: The "PEPPSI" Switch

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture uses a bulky N-Heterocyclic Carbene (NHC) ligand that is sterically demanding enough to prevent the substrate nitrogen from binding to the Pd center, while the "throw-away" 3-chloropyridine ligand ensures rapid initiation.

Recommended Catalyst: Pd-PEPPSI-IPent (Superior to IPr for sterically demanding pyridines).

Step-by-Step Protocol:

  • Loading: Use 1.0–2.0 mol% Pd-PEPPSI-IPent.

  • Solvent: 1,4-Dioxane or Toluene (avoid strongly coordinating solvents like DMF if possible).

  • Base:

    
     (mild) or 
    
    
    
    (strong, if substrate tolerates).
  • Temperature: 60–80°C. Note: PEPPSI catalysts are extremely stable; do not fear heating, but iodides can be sensitive.

  • Execution:

    • Charge the reaction vessel with Pd-PEPPSI-IPent, boronic acid (1.5 equiv), and base.

    • Evacuate and backfill with Argon (x3).

    • Add solvent and the iodopyridine.

    • Stir vigorously.[1] The bulky "umbrella" of the IPent ligand physically blocks the pyridine N from coordinating to the Pd.

Protocol B: Lewis Acid Masking

If you must use a specific phosphine ligand, "mask" the pyridine nitrogen.

  • Add 1.1 equiv of

    
     or 
    
    
    
    .
  • Mechanism: The Lewis acid binds to the pyridine nitrogen, rendering it non-nucleophilic towards the Pd center.

Module 3: Overcoming Iodide Inhibition (The "Late Stall")

The Issue: As the reaction proceeds, the concentration of


 increases. Iodide binds Pd much stronger than Chloride or Bromide. It forms bridging dimers 

that are catalytically dead.[2]
Protocol C: The Silver Bullet (Halide Scavenging)

This is the gold standard for rescuing stalled iodide reactions. Silver salts precipitate AgI (


), irreversibly removing the poison.

Reagents:

  • Primary Choice:

    
     (Acts as both scavenger and base).
    
  • Secondary Choice:

    
     or 
    
    
    
    (if a different base is required).

Optimized Workflow:

  • Stoichiometry: Use 0.5–1.0 equivalents of

    
     relative to the iodide substrate.
    
  • Darkness: Wrap the reaction vessel in aluminum foil. (Silver salts are photosensitive; degradation can produce radical species that harm the reaction).

  • Solvent: THF or DMF are preferred to solubilize the silver salt initially.

  • Observation: A heavy yellow precipitate (AgI) indicates the scavenger is working.

Data Comparison: Effect of Additives on 2-Iodopyridine Coupling

ConditionConversion (1h)Conversion (24h)Outcome
Standard (Pd(PPh3)4) 15%18%Stalled (N-poisoning)
Pd-PEPPSI-IPent 85%92%Excellent
Standard + Ag2CO3 60%95%Recovered (Slow start)
Standard + NaI (Add) <5%<5%Inhibited (Iodide effect)

Module 4: Preventing Dehalogenation

The Issue: Iodopyridines are electron-deficient. The Pd-I oxidative addition complex is prone to reduction (replacing -I with -H) if a hydride source is present, especially alcohols or water at high temps.

FAQ: Why am I getting pyridine instead of phenyl-pyridine?

  • Cause:

    
    -hydride elimination from an alkyl group on the ligand, or hydride transfer from the solvent (isopropanol/ethanol).
    
  • Fix:

    • Switch Solvent: Use aprotic solvents (Dioxane, Toluene, DMF) instead of alcohols.

    • Water Control: If using Suzuki coupling, minimize water. Use anhydrous base (

      
      ) and add only stoichiometric water (2-3 equiv) if necessary for the boronate mechanism, rather than a 1:1 solvent mix.
      
    • Temperature: Lower the temperature. Iodides are reactive; they often don't need the 100°C required for chlorides. Try 40–50°C first.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competition between the productive cycle and the two "death" pathways.

PoisoningMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L2Pd(Ar)I) Pd0->OxAdd + 2-I-Py N_Chelate N-Chelation Trap (Stable 4-membered ring) OxAdd->N_Chelate N-Coordination (Fast for 2-subst) I_Dimer Iodide-Bridged Dimer [Pd(u-I)L]2 (Inactive) OxAdd->I_Dimer High [I-] Conc. (Late stage) TransMet Transmetalation OxAdd->TransMet + Boronic Acid Product Product Release TransMet->Product Product->Pd0 Regeneration

Figure 2: The "Cycle of Death" showing how N-chelation and Iodide dimerization divert the catalyst from the productive pathway.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of catalysts for cross-coupling. Chemistry – A European Journal.

  • Hartwig, J. F., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.[3]

  • Luo, Y., & Wu, J. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition.[4]

  • Schoenebeck, F., et al. (2020). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction.[5] Nature Catalysis (Contextual citation on Iodide dimers).

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[4][6]

Sources

Optimization

Technical Support Hub: Solvent Systems for Methoxypyridine Derivatives

Ticket ID: SOLV-MP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry The Diagnostic Phase: Why is my derivative insoluble? User Issue: “I synthesized a novel 2-methoxypyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOLV-MP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

The Diagnostic Phase: Why is my derivative insoluble?

User Issue: “I synthesized a novel 2-methoxypyridine derivative, but it crashes out of solution during scale-up, even in DCM/MeOH. It’s a brick dust solid.”

Root Cause Analysis: While the parent molecule (2-methoxypyridine) is a liquid with reasonable organic miscibility, complex derivatives often exhibit High Crystal Lattice Energy .

  • 
    -
    
    
    
    Stacking:
    The pyridine ring is electron-deficient. The methoxy group (electron-donating) creates a dipole that encourages strong face-to-face or edge-to-face stacking in the solid state.
  • Loss of Basicity (2-isomer): In 2-methoxypyridines, the inductive electron-withdrawing effect of the oxygen atom lowers the pKa of the pyridine nitrogen (~3.3) compared to unsubstituted pyridine (~5.2).[1] This makes it harder to solubilize via simple protonation in weak acidic media compared to 4-methoxypyridines (pKa ~6.6).

  • Lipophilicity: The methoxy group increases

    
    , reducing water solubility, while the rigid heteroaromatic core resists dissolution in aliphatic solvents.
    

Solvent Selection Strategy (The CHEM21 Integration)

Do not rely on "like dissolves like" alone. Use a Tiered Screening Approach based on the CHEM21 Solvent Selection Guide principles (Prat et al., 2016).

Tier 1: The "Green" Screen (First Line Defense)

Attempt these solvents first. They balance solubilizing power with safety/environmental scores.

Solvent ClassRecommended SolventWhy it works for MethoxypyridinesBoiling Point (°C)
Esters Isopropyl Acetate (IPAc) Good for lipophilic derivatives; easier to dry than EtOAc.88
Alcohols 2-Butanol Breaks H-bonding networks better than MeOH; higher boiling point allows thermal dissolution.99
Ethers 2-MeTHF The "Gold Standard" replacement for DCM/THF. Lewis basicity helps solvate the electron-deficient pyridine ring.80
Ketones MEK (Methyl Ethyl Ketone) More lipophilic than acetone; disrupts crystal lattices effectively.80
Tier 2: The "Power" Solvents (Problematic/Hazardous)

Use only if Tier 1 fails. These have toxicity or workup issues.

SolventRoleWarning
DCM (Dichloromethane) The universal solvent for heterocycles.Restricted. High volatility, environmental hazard. Use for small-scale only.
DMSO/DMAc Universal dissolution.High Boiling Point. Difficult to remove. Causes "oiling out" during aqueous workup.
NMP High power.Reprotoxic. Avoid strictly in late-stage synthesis.

Decision Logic: The Solvent Selection Tree

Use this logic flow to select the correct solvent system based on your derivative's specific pKa and lipophilicity.

SolventSelection Start Compound: Methoxypyridine Derivative Check_pKa Check Isomer Substitution Start->Check_pKa Is_2OMe 2-Methoxy (pKa ~3.3) Check_pKa->Is_2OMe Inductive Withdrawal Is_4OMe 4-Methoxy (pKa ~6.6) Check_pKa->Is_4OMe Resonance Donation Acid_Screen Acidic Media Screen? Is_2OMe->Acid_Screen Weak_Acid Soluble in Weak Acid (pH 4-5) (e.g., Acetic Acid, Citrate) Is_4OMe->Weak_Acid Protonation Accessible Strong_Acid Requires Strong Acid (pH < 2) (e.g., MSA, HCl) Acid_Screen->Strong_Acid Aqueous Solubility Needed Cosolvent Use Co-solvent System (2-MeTHF + Alcohol) Acid_Screen->Cosolvent Organic Solubility Needed

Figure 1: Decision matrix for solubilizing methoxypyridine isomers based on electronic properties.

Standard Operating Procedure (SOP): Thermodynamic Solubility

Protocol ID: SOP-SOL-05 Objective: Determine the true equilibrium solubility of a crystalline methoxypyridine derivative. Note: Do not use Kinetic Solubility (DMSO spike) for scale-up decisions; it overestimates solubility due to supersaturation.

Materials
  • Test Compound (Solid, >95% purity)

  • Solvent Candidates (from Tier 1)

  • HPLC Vials with PTFE filters (0.45 µm)

  • Thermomixer or Shaker

Workflow
  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a clear vial.

  • Agitation: Shake at 25°C for 24 hours .

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Equilibration: Stop shaking. Let the vial stand for 2 hours to allow sedimentation.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Critical Step: Discard the first 100 µL of filtrate (saturation of the filter membrane). Collect the rest.

  • Quantification: Analyze via HPLC-UV against a standard curve.

Senior Scientist Note:

"For 2-methoxypyridines, check the pH of the saturated solution. If using water/buffer, the compound itself may shift the pH. If the final pH > pKa (approx 3.3), the solubility measured is of the neutral species (intrinsic solubility,


)."

Advanced Troubleshooting (FAQs)

Q: I need to run a Palladium coupling (Suzuki/Buchwald), but my methoxypyridine won't dissolve in Dioxane/Water. A: Dioxane is often poor for rigid methoxypyridines. Switch to n-Butanol or t-Amyl Alcohol .

  • Why: These alcohols have higher boiling points (allowing high-temp couplings) and disrupt the crystal lattice better than ethers.

  • Catalyst System: Use soluble precatalysts (e.g., Pd(dtbpf)Cl2) rather than Pd(OAc)2 to ensure the catalyst doesn't aggregate with the substrate.

Q: My compound oils out when I try to crystallize it. A: This is common with methoxy-derivatives due to low melting points relative to their molecular weight.

  • Solution: Use an Anti-solvent Cycling method. Dissolve in a minimal amount of good solvent (e.g., 2-MeTHF), heat to 50°C, and slowly add the anti-solvent (Heptane) while cycling the temperature between 40°C and 50°C. This "Ostwald Ripening" encourages crystal growth over oil formation.

Q: Can I use pH adjustment to dissolve 2-methoxypyridine for injection? A: Proceed with caution.

  • Because the pKa is low (~3.3), you need a pH of ~1.3 to achieve 99% ionization (solubility). This is too acidic for IV administration (painful/damaging).

  • Alternative: Use a Hydrotrope approach. Formulation with 10-20% Captisol (Sulfobutyl ether beta-cyclodextrin) or PEG-400 is preferred over pH manipulation for this specific isomer.

References

  • Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[2]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses pyridine physicochemical properties).

  • Baka, E., et al. (2008).[3] "Study of equilibrium solubility measurement by saturation shake-flask method." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[3]

  • Klumpp, D. A., et al. (1981). "Acidity of methoxypyridines." Journal of Organic Chemistry. (Establishes pKa differences between 2- and 4-isomers).

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Profiles for 3-Chloro-4-iodo-2-methoxypyridine Coupling

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Chloro-4-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Chloro-4-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using 3-Chloro-4-iodo-2-methoxypyridine in cross-coupling reactions?

The primary challenge with 3-Chloro-4-iodo-2-methoxypyridine lies in the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium catalyst compared to the stronger carbon-chlorine bond. This inherent difference in reactivity can be exploited to achieve selective coupling at the 4-position (iodo) while leaving the 3-position (chloro) intact for subsequent transformations. However, at elevated temperatures, selectivity can be lost, leading to a mixture of mono- and di-substituted products.

Q2: How does temperature influence the selectivity of coupling reactions with this substrate?

Temperature is a critical parameter for controlling selectivity. At lower temperatures, the energy barrier for the oxidative addition of the C-Cl bond is often not overcome, favoring the exclusive reaction at the C-I bond. As the temperature increases, the catalyst can become sufficiently activated to also cleave the C-Cl bond, resulting in double coupling. Therefore, precise temperature control is paramount for achieving the desired outcome.

Q3: Which cross-coupling reactions are most suitable for selective functionalization of 3-Chloro-4-iodo-2-methoxypyridine?

Suzuki, Sonogashira, and Buchwald-Hartwig reactions are all viable options for the selective functionalization of 3-Chloro-4-iodo-2-methoxypyridine. The choice of reaction will depend on the desired coupling partner (boronic acids/esters for Suzuki, terminal alkynes for Sonogashira, and amines/alcohols/thiols for Buchwald-Hartwig). In all cases, careful optimization of the reaction temperature will be necessary to ensure selective coupling at the 4-position.

Troubleshooting Guide

Problem 1: Low yield of the desired mono-coupled product at the 4-position.
  • Possible Cause 1: Insufficient reaction temperature. While higher temperatures can lead to a loss of selectivity, a temperature that is too low may result in a sluggish reaction and incomplete conversion.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or LC-MS. Identify the optimal temperature that provides a reasonable reaction rate without significant formation of the di-coupled byproduct.

  • Possible Cause 2: Inefficient catalyst system. The choice of palladium precursor, ligand, and base can significantly impact the reaction outcome.

    • Solution: Screen different catalyst systems. For Suzuki couplings, consider using catalysts like Pd(dppf)Cl2 or a combination of Pd(OAc)2 with a bulky phosphine ligand such as SPhos or XPhos. For Sonogashira couplings, a copper co-catalyst (e.g., CuI) is often beneficial.

  • Possible Cause 3: Poor quality of reagents or solvents.

    • Solution: Ensure that all reagents are of high purity and that solvents are anhydrous, as water and other impurities can deactivate the catalyst.

Problem 2: Formation of a significant amount of the di-coupled byproduct.
  • Possible Cause 1: Reaction temperature is too high. This is the most common reason for the loss of selectivity.

    • Solution: Reduce the reaction temperature. Even a small decrease of 5-10 °C can have a substantial impact on selectivity.

  • Possible Cause 2: High catalyst loading. A higher concentration of the active catalyst can promote the more challenging C-Cl bond activation.

    • Solution: Decrease the catalyst loading. Typical loadings for palladium catalysts range from 0.5 to 5 mol%.

  • Possible Cause 3: Prolonged reaction time. Even at a moderately optimized temperature, allowing the reaction to proceed for an extended period after the initial mono-coupling is complete can lead to the formation of the di-coupled product.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed and the desired mono-coupled product is formed.

Problem 3: No reaction or very slow conversion.
  • Possible Cause 1: Catalyst deactivation. The catalyst may be poisoned by impurities or may have decomposed.

    • Solution: Use high-purity reagents and degassed solvents. Consider using a more robust catalyst system.

  • Possible Cause 2: Inappropriate base or solvent. The choice of base and solvent is crucial for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.

    • Solution: Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane, toluene, DMF). The optimal combination will depend on the specific coupling partners.

Experimental Protocols

General Procedure for Temperature Screening in a Suzuki Coupling

This protocol provides a framework for optimizing the temperature for the selective Suzuki coupling of 3-Chloro-4-iodo-2-methoxypyridine with a generic boronic acid.

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-Chloro-4-iodo-2-methoxypyridine (1.0 equiv), the boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture).

  • Temperature Control: Place the reaction vessel in a pre-heated oil bath or a temperature-controlled reaction block.

  • Screening: Set up parallel reactions at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Analysis: After a set time (e.g., 12-24 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., 1H NMR with an internal standard or LC with a calibration curve) to determine the conversion of the starting material and the ratio of the mono-coupled to the di-coupled product.

Data Presentation: Example Temperature Optimization for a Suzuki Coupling
Temperature (°C)Conversion of Starting Material (%)Yield of Mono-coupled Product (%)Yield of Di-coupled Product (%)
604542< 1
7085812
8098906
90>998513
100>997522

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.

Visualizations

Logical Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement start Define Reaction Conditions (Substrate, Reagent, Catalyst, Base, Solvent) temp_range Select Broad Temperature Range (e.g., 60-100 °C) start->temp_range parallel_rxn Run Parallel Reactions at Different Temperatures temp_range->parallel_rxn monitoring Monitor Reactions (TLC, LC-MS) parallel_rxn->monitoring analysis Analyze Product Ratios (Mono- vs. Di-coupled) monitoring->analysis decision Identify Optimal Temperature Window analysis->decision fine_tuning Fine-tune Temperature in Narrower Range (±5 °C) decision->fine_tuning Good Selectivity, Low Conversion optimization Optimize Other Parameters (Concentration, Time) decision->optimization Good Conversion, Poor Selectivity final_protocol Finalized Protocol decision->final_protocol Optimal fine_tuning->final_protocol optimization->final_protocol

Caption: A logical workflow for systematic temperature optimization in cross-coupling reactions.

Catalytic Cycle and Temperature Influence

G LnM Pd(0)Ln OxAdd_I Oxidative Addition (C-I) LnM->OxAdd_I Intermediate_I R-Pd(II)(I)Ln OxAdd_I->Intermediate_I Transmetalation Transmetalation Intermediate_I->Transmetalation Intermediate_II R-Pd(II)-R'Ln Transmetalation->Intermediate_II ReductiveElim Reductive Elimination Intermediate_II->ReductiveElim Product Product ReductiveElim->Product Product->LnM OxAdd_Cl Oxidative Addition (C-Cl) Product->OxAdd_Cl High Temp DiProduct Di-coupled Product OxAdd_Cl->DiProduct

Caption: The influence of temperature on the selectivity of the catalytic cycle.

Optimization

Technical Support Center: Resolving Separation Issues of 3-Chloro-4-iodo-2-methoxypyridine Isomers

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties in the separation of 3-Chloro-4-iodo-2-methoxypyridine positional isomers. Due to their similar molecular weights and physicochemical properties, these compounds present a significant purification challenge. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to enable you to achieve baseline resolution and high purity of your target isomer.

Troubleshooting Guide: Chromatographic Separation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My 3-Chloro-4-iodo-2-methoxypyridine isomers are co-eluting or showing very poor resolution (<1.0) on a standard C18 reversed-phase HPLC column. What is the first parameter I should adjust?

Answer: When facing co-elution, the primary goal is to alter the selectivity (α) of your chromatographic system. The most immediate and impactful adjustments involve the mobile phase composition.

  • Causality: Selectivity is influenced by the differential interactions of isomers with the stationary and mobile phases. Changing the organic modifier is a powerful way to alter these interactions. Acetonitrile (ACN) and methanol (MeOH) have different properties; ACN is an aprotic solvent with π-acceptor capabilities, while MeOH is a protic solvent that can act as a hydrogen bond donor and acceptor.[1][2] These differences can significantly affect the retention of aromatic, heterocyclic compounds like substituted pyridines.[3]

Initial Troubleshooting Steps:

  • Optimize the Gradient Slope: If you are running a gradient, try making it shallower. A slower increase in the organic modifier concentration increases the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting peaks.

  • Switch the Organic Modifier: If optimizing the gradient with ACN fails, switch the organic modifier to methanol, or vice-versa.[2][4] Due to their different solvent properties, you will likely observe a change in elution order or a significant improvement in resolution.[1]

Question 2: I've tried both acetonitrile and methanol, but my peaks are still not resolved. What is the next logical step?

Answer: The next step is to manipulate the ionization state of your analytes and the stationary phase by adjusting the mobile phase pH.

  • Causality: The pyridine ring contains a basic nitrogen atom (pKa typically between 5 and 6) that can be protonated.[5] At the same time, standard silica-based columns have residual silanol groups (pKa ~3.5-4.5) that are deprotonated and negatively charged at neutral pH. The interaction between the basic analyte and acidic silanols is a major cause of peak tailing and poor resolution.[5] By controlling the pH, you can suppress the ionization of one or both of these groups.

pH Adjustment Strategy:

  • Low pH (2.5 - 3.5): Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. At this pH, the pyridine nitrogen will be protonated (positively charged), and the silanol groups will be neutral. This minimizes undesirable silanol interactions and often leads to sharper peaks.[5]

  • High pH (> 8): At high pH, the pyridine is neutral, which can also result in good peak shape. However, this approach is critical as standard silica columns will rapidly dissolve.[5] You must use a pH-stable column, such as a modern hybrid or polymer-based stationary phase, for high-pH work.[5]

Question 3: My pyridine isomer peaks are exhibiting significant tailing, which is compromising my resolution and integration. How can I resolve this?

Answer: Peak tailing for basic compounds like pyridines is a classic problem caused by strong secondary interactions with acidic residual silanol groups on the silica surface.[5]

  • Causality: A subset of analyte molecules can be strongly retained by these high-energy silanol sites, leading to a delayed elution for that portion of the sample band, resulting in a "tail".[5]

Solutions for Peak Tailing:

  • Use a Mobile Phase Additive: Add a small concentration of a "competing base," such as 5-10 mM of triethylamine (TEA), to your mobile phase.[5] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your pyridine analyte and leading to more symmetrical peaks.

  • Employ a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has fewer metal contaminants and are exhaustively end-capped to cover most of the residual silanol groups. Using such a column is often the most effective way to produce symmetrical peaks for basic compounds.[5]

Question 4: I have thoroughly optimized my mobile phase (solvent, pH, additives) with a C18 column, but the isomers remain unresolved. Should I consider a different stationary phase?

Answer: Yes. If mobile phase optimization is insufficient, the stationary phase is not providing the right interaction mechanism to differentiate the isomers.

  • Causality: Isomers have subtle differences in their structure and electron distribution. A stationary phase that offers alternative interaction mechanisms, beyond simple hydrophobicity, can exploit these differences.

Alternative Stationary Phase Recommendations:

  • Phenyl-Hexyl: This phase is an excellent choice for aromatic compounds. It provides π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of your analyte, adding a powerful mode of selectivity.[5]

  • Polar-Embedded Phase (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain. This can alter the selectivity for polar and aromatic compounds and provides improved peak shape for bases without the need for mobile phase additives.

  • Cyano (CN) Phase: A cyano phase can be used in both reversed-phase and normal-phase modes and offers dipole-dipole interactions, which can be effective for separating isomers with different charge distributions.

Troubleshooting Workflow for HPLC Co-elution

HPLC_Troubleshooting start Start: Co-elution or Poor Resolution (Rₛ < 1.5) step1 Adjust Gradient Slope (Make it shallower) start->step1 step2 Switch Organic Modifier (ACN <-> MeOH) step1->step2 Resolution still poor? step3 Adjust Mobile Phase pH (Try pH 2.5-3.5 with 0.1% FA/TFA) step2->step3 Resolution still poor? step4 Add Competing Base (e.g., 5-10 mM TEA) (If peak tailing is observed) step3->step4 Significant tailing? step5 Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) step3->step5 Tailing is minimal, but resolution is poor step4->step5 Resolution still poor? success Success: Baseline Resolution (Rₛ ≥ 1.5) step5->success Resolution improved?

Caption: A logical workflow for systematically improving chromatographic resolution.

Frequently Asked Questions (FAQs)

Q: My chromatographic separation is not working. Is crystallization a viable alternative for separating these isomers? A: Yes, fractional crystallization can be a highly effective method for separating isomers. Even minor differences in molecular shape and polarity can lead to significant differences in how the molecules pack into a crystal lattice and their resulting solubility in a given solvent.[6][7][8] The key is to find a solvent system where one isomer is significantly less soluble than the other. This often requires screening a range of solvents with varying polarities.

Q: How do I confirm the identity of my separated isomers? A: Chromatography separates compounds but does not identify them. The most reliable method for structural confirmation of isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the pyridine ring will result in unique chemical shifts and spin-spin coupling patterns for the aromatic protons. Mass Spectrometry (MS) can also be helpful; while the isomers have the same molecular weight, their fragmentation patterns under MS/MS conditions may differ, providing clues to their structure.[9]

Q: Why is a phenyl-based HPLC column often recommended for aromatic isomers? A: Phenyl-based columns add an extra dimension of selectivity beyond the hydrophobicity of a C18 column. They can engage in π-π stacking interactions with the electron-rich aromatic ring of the pyridine isomers.[5] Subtle differences in the electron density and accessibility of the π-system between isomers can be exploited by this type of stationary phase to achieve separation.

Q: Can I use normal-phase chromatography for this separation? A: While possible, normal-phase chromatography (e.g., using a silica column with hexane/ethyl acetate) is often challenging for basic compounds like pyridines. The basic nitrogen can interact very strongly and often irreversibly with the acidic silica gel surface, leading to poor peak shape, low recovery, and potential sample degradation.[5] If reversed-phase fails, Hydrophilic Interaction Chromatography (HILIC) or using a deactivated silica or alumina column in normal-phase mode might be considered as advanced alternatives.

Separation Strategy: A Decision Framework

Separation_Strategy decision decision start Isomer Mixture to be Separated d1 Is sample a solid? start->d1 d2 Is high-throughput screening needed? d1->d2 Yes chrom Pursue Chromatographic Separation (HPLC/Flash) d1->chrom No (Oil/Liquid) d3 Is >99.5% purity required? d2->d3 No d2->chrom Yes d3->chrom Yes cryst Attempt Fractional Crystallization d3->cryst No, 95-99% is acceptable and quantity is large cryst->chrom If unsuccessful or for final polishing

Sources

Troubleshooting

Ligand screening for difficult couplings at the C4-iodo position

Topic: Ligand Screening & Troubleshooting for Difficult C4-Iodo Couplings Introduction: The C4-Iodo Paradox Welcome to the Advanced Catalysis Support Center. You are likely here because a standard Suzuki-Miyaura or Buchw...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ligand Screening & Troubleshooting for Difficult C4-Iodo Couplings

Introduction: The C4-Iodo Paradox

Welcome to the Advanced Catalysis Support Center. You are likely here because a standard Suzuki-Miyaura or Buchwald-Hartwig coupling failed on a C4-iodo heterocycle (pyrazole, imidazole, isoxazole).

The Core Problem: While aryl iodides are typically the most reactive electrophiles in cross-coupling, C4-iodo-1,3-azoles are deceptive. They suffer from a "perfect storm" of deactivation:

  • Electronic Deactivation: The C4 position in 5-membered rings is electron-rich (nucleophilic), making the oxidative addition of Pd(0) thermodynamically uphill.[1]

  • Iodide Poisoning: The large iodide anion released after oxidative addition often bridges two Palladium centers, forming stable, inactive dimers

    
    , effectively killing the catalytic cycle.[1]
    
  • Heteroatom Coordination: Unprotected nitrogens (N-H) or basic pyridyl-like nitrogens can displace your ligand, poisoning the catalyst.[1]

This guide provides the diagnostic workflows and specific protocols to overcome these barriers.

Module 1: Diagnostic & Screening Strategy

Do not guess. Use this decision matrix to select your initial screen. The choice of ligand class depends entirely on the steric profile and protection status of your substrate.

Workflow Visualization

ScreeningWorkflow Start Substrate Analysis: C4-Iodo Heterocycle CheckN Is the N-H Protected? Start->CheckN Unprotected Unprotected (Free N-H) CheckN->Unprotected No Protected Protected (N-R / N-SEM) CheckN->Protected Yes BaseSwitch CRITICAL: Base Switch Must use LiHMDS or NaOtBu (Soluble bases deprotonate N-H first) Unprotected->BaseSwitch StericCheck Steric Environment at C3/C5? Protected->StericCheck BaseSwitch->StericCheck Uncindered Unhindered (H or Me) StericCheck->Uncindered Hindered Hindered (iPr, tBu, Ph) StericCheck->Hindered LigandClassA Class A: 2nd Gen Buchwald (XPhos, SPhos) Good general reactivity Uncindered->LigandClassA LigandClassB Class B: Bulky/Flexible (RuPhos, BrettPhos) Prevents β-elimination Hindered->LigandClassB LigandClassC Class C: NHC Ligands (Pd-PEPPSI-IPr) For extremely difficult OA Hindered->LigandClassC If Class B fails

Figure 1: Decision tree for ligand and base selection based on substrate electronics and sterics.

Module 2: Troubleshooting Reactivity (Q&A)

Issue 1: The "Stalled" Reaction (0% Conversion)

User Report: "I am using Pd(PPh3)4 and carbonate base. The starting material is untouched after 24h."

Technical Diagnosis: The oxidative addition (OA) step has failed.[1] Triphenylphosphine (PPh3) is not electron-rich enough to insert into the electron-rich C4-I bond of a pyrazole or imidazole.[1] Furthermore, if you are using a Pd(II) source like Pd(OAc)2, the reduction to Pd(0) might be stalling.[1]

Solution:

  • Switch to Pre-catalysts: Stop using in-situ generation. Use Buchwald G3/G4 Pre-catalysts (e.g., XPhos Pd G4).[1] These ensure a 1:1 Pd:Ligand ratio and immediate generation of the active Pd(0) species upon base exposure.

  • Ligand Upgrade: Move to XPhos or tBuXPhos .[1] The dialkylbiaryl backbone provides the necessary electron density to force oxidative addition.

Issue 2: The "Iodide Inhibition" Effect

User Report: "The reaction starts but stops at 20% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: You are likely experiencing Iodide Poisoning .[1] The iodide ions released during the reaction are bridging two palladium centers, forming an inactive dimer. This is specific to iodides and less common with bromides.[1]

Solution:

  • The Counter-Intuitive Fix: Switch your starting material from Iodide to Bromide . While Br is theoretically less reactive, it does not form stable bridging dimers as readily as Iodine, often leading to higher turnover numbers (TON) for these specific heterocycles.[1]

  • The Additive Fix: Add 0.5 equiv of AgOTf (Silver Triflate). The silver precipitates the iodide as AgI, freeing the cationic Palladium species to continue the cycle.

Issue 3: Heteroatom Poisoning (Free N-H)

User Report: "My substrate is an unprotected 4-iodo-pyrazole. I get no product."

Technical Diagnosis: The free N-H is acidic. Under standard conditions (Carbonate bases), it deprotonates slightly and coordinates to the Pd, shutting down the catalyst.

Solution: "Protect in-situ" Strategy: Use LiHMDS (Lithium Hexamethyldisilazide) as your base (2.5 equiv).[1]

  • Mechanism:[1][2][3][4][5][6][7][8][9] LiHMDS instantly and quantitatively deprotonates the pyrazole nitrogen. The resulting N-Li species is sterically bulky and less likely to sequester the Palladium than the N-H or N-K forms.

Module 3: Troubleshooting Side Reactions

Issue: Protodehalogenation (Reduction)

User Report: "I see the iodine replaced by hydrogen (H) instead of my coupling partner."

Technical Diagnosis: This is Protodehalogenation .[1][5] It occurs when the oxidative addition complex undergoes transmetalation too slowly, allowing:

  • 
    -hydride elimination from the ligand or solvent.[1]
    
  • Direct reduction by the base (common with isopropanol or amine bases).

Protocol Adjustment:

  • Solvent Switch: Remove alcohols.[1] Use strictly anhydrous 1,4-Dioxane or Toluene .[1]

  • Ligand Switch: Use CataCXium A or SPhos .[1] These bulky ligands accelerate the Transmetalation and Reductive Elimination steps, outcompeting the side reaction.

Module 4: Experimental Protocols & Data

Ligand Performance Matrix (C4-Iodo Pyrazole Coupling)

Comparative data for difficult couplings (e.g., 4-iodo-1-methylpyrazole + 2-chlorophenylboronic acid).

LigandCatalyst SourceYieldNotes
PPh3 Pd(PPh3)4<5%Electronically insufficient for OA.[1]
dppf Pd(dppf)Cl215-30%High background reduction (dehalogenation).
XPhos XPhos Pd G485-95% Gold Standard. Excellent OA and stability.[1]
SPhos SPhos Pd G370-80%Good, but XPhos handles sterics better.[1]
PEPPSI-IPr Pd-PEPPSI-IPr60-75%Good alternative if phosphines fail completely.[1]
Standard Micro-Screening Protocol (20 µmol Scale)

Use this protocol to screen 4 ligands simultaneously.[1]

  • Preparation: In a glovebox or under Argon flow.

  • Vials: Prepare 4 disposable 4mL vials with stir bars.

  • Loading:

    • Substrate: 1.0 equiv (C4-iodo heterocycle).

    • Boronic Acid: 1.5 equiv.

    • Base:

      • If N-Protected: K3PO4 (3.0 equiv).[1]

      • If Unprotected: LiHMDS (3.0 equiv).[1]

    • Catalyst: 0.02 equiv (2 mol%) of Pre-catalyst (XPhos G4, SPhos G4, RuPhos G4, PEPPSI-IPr).[1]

  • Solvent: Add 0.1 M concentration solvent (Dioxane/Water 4:1 for K3PO4; Pure THF for LiHMDS).[1]

  • Reaction: Seal caps. Heat to 60°C for 2 hours.

  • Analysis: Dilute 10µL aliquot into MeOH. Analyze via UPLC/MS. Look for Product (M+Ar) vs. Dehalogenated (M+H).[1]

References

  • Buchwald Ligand Overview & Selection: Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."

  • Pre-catalyst Generation (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] "Design and Synthesis of New Palladium Precatalysts."

  • NHC Ligands for Difficult Couplings (PEPPSI): Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst."

  • Mechanism of Iodide Inhibition: Carrow, B. P., & Hartwig, J. F. (2011).[1] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." [5]

  • C4-Functionalization of Pyrazoles: Kuttruff, C. A., et al. (2011).[1][10] "Late-Stage Functionalization of C4-Position of Pyrazoles."

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Halogenated Methoxypyridines

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of halogenated methoxypyridines. It is designed for researchers in medicinal chemistry and structural elucidation who require...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of halogenated methoxypyridines. It is designed for researchers in medicinal chemistry and structural elucidation who require a comparative framework for identifying these common drug intermediates.

Executive Summary

Halogenated methoxypyridines are ubiquitous scaffolds in pharmaceutical agents (e.g., kinase inhibitors) and agrochemicals. Their mass spectral analysis is governed by two competing electronic drivers: the directing power of the methoxy group (via radical site initiation) and the isotopic/electronic signature of the halogen substituent .

This guide differentiates the fragmentation behaviors of 2-, 3-, and 4-methoxypyridines carrying Chlorine, Bromine, or Fluorine. It establishes a self-validating protocol for structural assignment based on characteristic neutral losses and isotope cluster analysis.

Technical Foundation: Fragmentation Mechanisms

The Methoxy-Directing Effect (Regiochemistry)

The position of the methoxy group relative to the pyridine nitrogen dictates the primary fragmentation pathway.

  • 2-Methoxy and 4-Methoxy Pyridines (The Pyridone Rearrangement): These isomers undergo a characteristic rearrangement. The molecular ion (

    
    ) typically loses a methyl radical (
    
    
    
    , -15 Da) to form a highly stable N-methylpyridone-like cation . This is often the base peak or a high-intensity fragment.
    • Mechanism:[1][2][3][4][5] Nitrogen lone pair assists in the homolytic cleavage of the O-CH3 bond.

  • 3-Methoxy Pyridines: Lacking the conjugation to stabilize the pyridone-like cation, 3-methoxypyridines often fragment via the loss of formaldehyde (

    
    , -30 Da) or carbon monoxide  (
    
    
    
    , -28 Da) after an initial rearrangement. The
    
    
    peak is generally less intense compared to the 2- and 4-isomers.
The Halogen Effect (Isotopes & Bond Strength)

The halogen atom provides two critical data points: the isotope pattern (confirming identity) and the bond lability (confirming position/stability).

HalogenIsotope Pattern (A : A+2)Bond Strength (C-X)Primary Fragmentation Behavior
Fluorine (F) No M+2 (100%

)
Very High (~485 kJ/mol)Retained. Loss of F is rare. Fragmentation occurs at the methoxy group.
Chlorine (Cl) 3 : 1 (

)
High (~327 kJ/mol)Retained/Lost. M-Cl observed but often secondary to M-CH3.
Bromine (Br) 1 : 1 (

)
Moderate (~285 kJ/mol)Labile. Loss of Br radical (

) is competitive with methyl loss.
Iodine (I) No M+2 (100%

)
Low (~213 kJ/mol)Lost. C-I cleavage is often the dominant pathway (Base Peak).

Comparative Fragmentation Analysis

Case Study A: 2-Chloro-6-methoxypyridine (MW 143.5)
  • Structure: 2-position methoxy, 6-position chlorine.

  • Predicted Spectrum (EI, 70 eV):

    • Molecular Ion (

      
      ):  Distinct 3:1 doublet at m/z 143 / 145 .
      
    • Base Peak (

      
      ):  Loss of methyl radical to form the 6-chloropyridone cation at m/z 128 / 130 . The 3:1 chlorine pattern is preserved, confirming Cl is still attached.
      
    • Secondary Fragment (

      
      ):  Loss of CO from the pyridone ring leads to m/z 100 / 102 .
      
Case Study B: 3-Bromo-5-methoxypyridine (MW 188.0)
  • Structure: 3-position methoxy, 5-position bromine.

  • Predicted Spectrum (EI, 70 eV):

    • Molecular Ion (

      
      ):  Distinct 1:1 doublet at m/z 188 / 190 .
      
    • Competitive Fragmentation:

      • Pathway A (Methoxy driven): Loss of

        
         (formaldehyde) to yield m/z 158 / 160  (1:1 ratio).
        
      • Pathway B (Halogen driven): Loss of

        
         to yield m/z 109  (Methoxy-pyridine cation). Note the disappearance of the isotope pattern.
        
Data Comparison Table
CompoundMolecular Ion (

)
Base Peak CandidateDiagnostic Neutral LossIsotope Pattern Preserved?
2-Chloro-6-methoxy 143 / 145 (3:1)m/z 128 (

)
Methyl Radical (-15)Yes (in

ion)
3-Chloro-5-methoxy 143 / 145 (3:1)m/z 113 (

)
Formaldehyde (-30)Yes (in

ion)
2-Bromo-6-methoxy 187 / 189 (1:1)m/z 172 (

)
Methyl Radical (-15)Yes (in

ion)
3-Bromo-5-methoxy 188 / 190 (1:1)m/z 109 (

)
Bromine Radical (-79/81)No (Pattern vanishes)

Visualized Pathways

Fragmentation Logic Flow

The following diagram illustrates the decision tree for interpreting the spectra of these compounds.

FragmentationLogic Start Molecular Ion (M+) CheckIso Check Isotope Pattern Start->CheckIso Cl_Path 3:1 Ratio (Chlorine) CheckIso->Cl_Path Br_Path 1:1 Ratio (Bromine) CheckIso->Br_Path CheckLoss Check Primary Loss Cl_Path->CheckLoss Br_Path->CheckLoss Loss15 Loss of 15 (CH3) (2- or 4-Methoxy) CheckLoss->Loss15 Dominant Loss30 Loss of 28/30 (CO/CH2O) (3-Methoxy) CheckLoss->Loss30 Dominant LossHal Loss of Halogen (Weak C-X bond) CheckLoss->LossHal Competitive (Br/I)

Figure 1: Decision logic for structural assignment of halogenated methoxypyridines.

Mechanism: 2-Methoxypyridine Rearrangement

This pathway explains the high abundance of the


 ion in 2-substituted isomers.

Mechanism M_Ion Molecular Ion [Py-OCH3]+. TS Transition State (N-CH3 interaction) M_Ion->TS Electronic Rearrangement Fragment N-Methyl Pyridone Cation [M - CH3]+ TS->Fragment Homolytic Cleavage Radical Methyl Radical .CH3 TS->Radical

Figure 2: The "Pyridone Rearrangement" mechanism favoring methyl loss in 2-methoxypyridines.

Experimental Protocol (Self-Validating)

To generate reproducible data for these comparisons, follow this standardized GC-EI-MS workflow.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Dichloromethane. Avoid acetone (can form adducts).

  • Concentration: Dilute to 10 µg/mL (ppm range) to prevent detector saturation.

2. GC Parameters:

  • Column: Rxi-5Sil MS or equivalent (low polarity, 30m x 0.25mm).

  • Inlet: Split mode (20:1), 250°C.

  • Oven: 50°C (hold 1 min)

    
     300°C at 20°C/min.
    

3. MS Parameters (The Validator):

  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 35 to 300.

  • Validation Step: Inject a standard of 2-methoxypyridine before the run.

    • Pass Criteria: Base peak must be m/z 94 (

      
      ) and not m/z 109 (
      
      
      
      ). If
      
      
      is base peak, source temperature may be too low or tuning is too "soft."

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[6] University Science Books. (Standard reference for EI fragmentation rules).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chloro-6-methoxypyridine. NIST Chemistry WebBook. Link

  • Sigma-Aldrich. (2024).[7] 3-Bromo-5-methoxypyridine Product Specification & MSDS. Link

  • ChemicalBook. (2024). Spectral data for Halogenated Pyridines. Link

Sources

Comparative

A Predictive and Methodological Guide to the X-ray Crystallography of 3-Chloro-4-iodo-2-methoxypyridine and its Complexes

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive map of atomic positions, offering insights in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive map of atomic positions, offering insights into intermolecular interactions that govern physical properties and biological activity. This guide addresses the crystallographic characterization of 3-Chloro-4-iodo-2-methoxypyridine, a substituted pyridine of interest in medicinal chemistry and materials science.

While, as of this writing, no public crystal structures exist for 3-Chloro-4-iodo-2-methoxypyridine or its complexes[1], this guide provides a predictive framework and detailed experimental protocols based on the crystallographic data of analogous compounds. By examining structurally similar molecules, we can anticipate the crystallographic behavior of our target and design effective experimental strategies.

The Target Molecule: 3-Chloro-4-iodo-2-methoxypyridine

3-Chloro-4-iodo-2-methoxypyridine is a halogenated pyridine derivative with the molecular formula C₆H₅ClINO[1]. Its structure presents several key features that will influence its crystallographic behavior: a pyridine ring, a methoxy group, a chlorine atom, and an iodine atom. The presence of both a halogen bond donor (iodine) and acceptor (nitrogen atom of the pyridine ring) suggests a high potential for the formation of directed intermolecular interactions, which can be exploited in crystal engineering[2][3][4].

Table 1: Physicochemical Properties of 3-Chloro-4-iodo-2-methoxypyridine

PropertyValueSource
Molecular FormulaC₆H₅ClINOPubChem[1]
Molecular Weight269.47 g/mol Fluorochem[5]
Physical FormSolidSigma-Aldrich
Predicted XlogP2.4PubChem[1]
InChI KeyJCXSKXVXZMDUBX-UHFFFAOYSA-NPubChem[1]

Crystallographic Insights from Analogous Structures

In the absence of direct data, we can infer the likely crystallographic properties of 3-Chloro-4-iodo-2-methoxypyridine by analyzing the crystal structures of related compounds. Substituted pyridines are a well-studied class of compounds, and their crystallographic data provide a rich source of comparative information.

Halogen Bonding in Substituted Pyridines

The presence of an iodine atom at the 4-position of the pyridine ring is a significant feature. Iodine is a strong halogen bond donor, and it is highly likely to form a C–I···N halogen bond with the nitrogen atom of a neighboring pyridine ring. This type of interaction is a powerful tool in crystal engineering for constructing supramolecular assemblies[2][4]. Studies on co-crystals of diiodotetrafluorobenzene with various pyridine derivatives have demonstrated the prevalence and strength of C–I···N halogen bonds in directing crystal packing[2].

Crystal Packing in Halogenated Pyridines

The crystal structure of pyridine itself is orthorhombic with the space group Pna2₁[6]. However, the introduction of bulky substituents like chlorine, iodine, and a methoxy group will significantly alter the crystal packing. In a study of para-substituted pyridine-ICl adducts, it was found that strong N···I halogen bonds were a primary directing force, with weaker C–H···Cl interactions also playing a role in the overall crystal environment[3].

Comparison with Structurally Related Compounds

To provide a concrete basis for prediction, the following table summarizes the crystallographic data for several substituted pyridine derivatives.

Table 2: Crystallographic Data for Selected Substituted Pyridine Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
PyridineOrthorhombicPna2₁van der Waals forcesWikipedia[6]
Bis(2-chloro-5-methylpyridine)bis(nitrato)copper(II)MonoclinicP 1 2₁/c 1Coordination bonds, C-H···O hydrogen bondsCOD: 2013542[7]
3-chloro-4-hydroxyphenylacetic acid-isonicotinamide co-crystalTriclinicP-1O-H···N, N-H···O hydrogen bondsCPUT Repository

Based on these examples, we can anticipate that 3-Chloro-4-iodo-2-methoxypyridine is likely to crystallize in a centrosymmetric space group, such as P2₁/c or P-1, with halogen bonding and potentially C-H···O interactions playing a significant role in the crystal packing.

Proposed Experimental Protocols

The following protocols provide a starting point for the synthesis and crystallization of 3-Chloro-4-iodo-2-methoxypyridine.

Synthesis and Purification

A plausible synthetic route to 3-Chloro-4-iodo-2-methoxypyridine could involve the halogenation of a suitable pyridine precursor. General methods for the halogenation of pyridines are well-established[8]. A potential precursor could be 2-methoxypyridine, which can be synthesized from 2-chloropyridine. Subsequent iodination and chlorination would yield the target compound.

Step-by-Step Synthesis Protocol:

  • Methoxylation of 2-chloropyridine: React 2-chloropyridine with sodium methoxide in methanol under reflux to yield 2-methoxypyridine.

  • Iodination: Iodinate 2-methoxypyridine at the 4-position using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.

  • Chlorination: Chlorinate the resulting 4-iodo-2-methoxypyridine at the 3-position using a chlorinating agent like N-chlorosuccinimide (NCS).

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis_Workflow 2-chloropyridine 2-chloropyridine 2-methoxypyridine 2-methoxypyridine 2-chloropyridine->2-methoxypyridine NaOCH3, MeOH, reflux 4-iodo-2-methoxypyridine 4-iodo-2-methoxypyridine 2-methoxypyridine->4-iodo-2-methoxypyridine NIS, MeCN 3-Chloro-4-iodo-2-methoxypyridine 3-Chloro-4-iodo-2-methoxypyridine 4-iodo-2-methoxypyridine->3-Chloro-4-iodo-2-methoxypyridine NCS Purified Product Purified Product 3-Chloro-4-iodo-2-methoxypyridine->Purified Product Column Chromatography, Recrystallization

Caption: Proposed synthetic workflow for 3-Chloro-4-iodo-2-methoxypyridine.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for 3-Chloro-4-iodo-2-methoxypyridine.

Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to near saturation at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment.

Vapor Diffusion:

  • Liquid-Liquid:

    • Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or acetone).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed vial containing a poor solvent (e.g., hexanes or pentane) in which the compound is less soluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Co-crystallization:

Given the strong halogen bonding potential of the iodine atom, co-crystallization with a suitable halogen bond acceptor is a promising strategy. Pyridine and its derivatives are excellent halogen bond acceptors[2].

  • Dissolve equimolar amounts of 3-Chloro-4-iodo-2-methoxypyridine and a co-former (e.g., 4,4'-bipyridine or another pyridine derivative) in a suitable solvent.

  • Follow the slow evaporation or vapor diffusion procedures described above.

Crystallization_Workflow cluster_0 Crystallization Techniques Slow_Evaporation Slow Evaporation Single_Crystals Single_Crystals Slow_Evaporation->Single_Crystals Slow solvent removal Vapor_Diffusion Vapor Diffusion Vapor_Diffusion->Single_Crystals Gradual insolubility Co-crystallization Co-crystallization Co-crystals Co-crystals Co-crystallization->Co-crystals Supramolecular assembly Purified_Compound Purified_Compound Purified_Compound->Slow_Evaporation Purified_Compound->Vapor_Diffusion Purified_Compound->Co-crystallization Co-former Co-former Co-former->Co-crystallization

Caption: Common crystallization workflows for obtaining single crystals.

Predicted Structural Features and Intermolecular Interactions

Based on the analysis of analogous structures, we can predict the following for the crystal structure of 3-Chloro-4-iodo-2-methoxypyridine:

  • Primary Intermolecular Interaction: A strong C–I···N halogen bond is expected to be the dominant interaction, leading to the formation of linear chains or more complex networks.

  • Secondary Interactions: Weaker interactions, such as C–H···Cl and C–H···O hydrogen bonds, as well as π–π stacking between pyridine rings, may also play a role in stabilizing the crystal lattice.

  • Crystal System and Space Group: A monoclinic or triclinic crystal system is likely, with a centrosymmetric space group such as P2₁/c or P-1 being common for such molecules.

Predicted_Interactions Molecule_A 3-Chloro-4-iodo- 2-methoxypyridine Molecule_B 3-Chloro-4-iodo- 2-methoxypyridine Molecule_A->Molecule_B C-I···N Halogen Bond Molecule_A->Molecule_B π-π Stacking

Caption: Predicted primary and secondary intermolecular interactions.

Conclusion

While direct experimental data for the crystal structure of 3-Chloro-4-iodo-2-methoxypyridine is not yet available, a comprehensive analysis of structurally related compounds provides a solid foundation for predictive insights and experimental design. The protocols and predictions outlined in this guide are intended to equip researchers with the necessary tools to successfully obtain and analyze the crystal structure of this and similar halogenated pyridine derivatives. The strong potential for halogen bonding makes this molecule an interesting target for crystal engineering and the development of new materials with tailored solid-state properties.

References

  • ResearchGate. (n.d.). Crystal structure of pyridines 5 b‐e viewed along two different axes... [Image]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Curved fractal structures of pyridine-substituted β-diketone crystals. CrystEngComm. Retrieved from [Link]

  • Wikipedia. (2024, February 12). Pyridine. Retrieved from [Link]

  • ACS Publications. (2014, February 16). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. Retrieved from [Link]

  • Oxford Academic. (2020, August 7). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Retrieved from [Link]

  • MDPI. (2022, April 3). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-4-iodo-2-methoxypyridine. Retrieved from [Link]

  • RSC Publishing. (2019, July 26). Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2025, July 16). Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Google Patents. (n.d.). US2742479A - Halogenation of pyridines.
  • PMC. (n.d.). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-... [Image]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Information card for entry 2013542. Retrieved from [Link]

  • CPUT. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An. Retrieved from [Link]

  • PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-4-iodo-3-methoxypyridine. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Validating Regioselectivity in 2,3,4-Trisubstituted Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals The architectural precision in molecular synthesis is paramount in the fields of medicinal chemistry and materials science. Among the vast landscape of hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The architectural precision in molecular synthesis is paramount in the fields of medicinal chemistry and materials science. Among the vast landscape of heterocyclic compounds, substituted pyridines are a cornerstone, frequently appearing in pharmaceuticals and functional materials.[1][2] The specific arrangement of substituents on the pyridine ring profoundly influences its biological activity and physical properties. Consequently, the regioselective synthesis of polysubstituted pyridines, particularly the 2,3,4-trisubstituted pattern, presents a significant synthetic challenge and a critical area of study.

This guide provides an in-depth comparison of synthetic methodologies for preparing 2,3,4-trisubstituted pyridines, with a core focus on the validation of regioselectivity. We will delve into the mechanistic underpinnings of a prominent synthetic route, offer detailed experimental protocols for both synthesis and structural verification, and present a comparative analysis with alternative methods.

The Bohlmann-Rahtz Synthesis: A Powerful Tool for Pyridine Construction

One of the classical and versatile methods for constructing substituted pyridines is the Bohlmann-Rahtz synthesis. This reaction allows for the formation of 2,3,6-trisubstituted pyridines, and with appropriate starting materials, can be adapted for 2,3,4-trisubstituted systems.[3][4] The reaction proceeds in two main stages: a Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to furnish the pyridine ring.[3]

The regioselectivity of the Bohlmann-Rahtz synthesis is primarily dictated by the initial Michael addition. The substitution pattern of the enamine and the ethynylketone directs the formation of the aminodiene intermediate, which in turn determines the final substitution pattern of the pyridine product. While the classical Bohlmann-Rahtz synthesis yields 2,3,6-trisubstituted pyridines, modifications and the use of appropriately substituted precursors can lead to the desired 2,3,4-trisubstituted isomers.[5]

Below is a generalized mechanistic pathway for the Bohlmann-Rahtz synthesis.

Bohlmann_Rahtz cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclodehydration enamine Enamine aminodiene Aminodiene Intermediate enamine->aminodiene ethynylketone Ethynylketone ethynylketone->aminodiene isomerization E/Z Isomerization aminodiene->isomerization Heat cyclization Cyclization & Dehydration isomerization->cyclization pyridine 2,3,6-Trisubstituted Pyridine cyclization->pyridine

Caption: Generalized mechanism of the Bohlmann-Rahtz pyridine synthesis.

Recent advancements have addressed some of the initial drawbacks of this method, such as the need for high temperatures and the isolation of the intermediate. The use of Brønsted and Lewis acid catalysts can promote the reaction, allowing for a one-pot procedure under milder conditions.[3][6]

Experimental Protocol: Synthesis and Validation

This section outlines a representative experimental workflow for the synthesis of a 2,3,4-trisubstituted pyridine and the subsequent validation of its regiochemistry.

experimental_workflow cluster_synthesis Synthesis cluster_validation Regioselectivity Validation start Reactants: Substituted Enamine Substituted Ethynylketone reaction Reaction: Acid Catalyst (e.g., Yb(OTf)3) Toluene, Reflux start->reaction workup Work-up: Aqueous Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification nmr NMR Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, NOESY purification->nmr xray X-ray Crystallography (if suitable crystals form) purification->xray analysis Structural Elucidation nmr->analysis xray->analysis final_product final_product analysis->final_product Confirmed 2,3,4-Trisubstituted Pyridine

Caption: Experimental workflow for synthesis and validation.

Part 1: Synthesis of a 2,3,4-Trisubstituted Pyridine (Illustrative Protocol)
  • Reactant Preparation: To a solution of the substituted enamine (1.0 eq) in toluene (0.2 M) is added the substituted ethynylketone (1.1 eq).

  • Catalysis: A Lewis acid catalyst, such as Ytterbium(III) triflate (0.1 eq), is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2,3,4-trisubstituted pyridine.

Part 2: Validation of Regioselectivity

The unambiguous determination of the substitution pattern is crucial. A combination of spectroscopic techniques is the gold standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for elucidating molecular structures.[7][8]

  • ¹H NMR: The chemical shifts, coupling constants (J-values), and splitting patterns of the protons on the pyridine ring provide significant information about their relative positions. For a 2,3,4-trisubstituted pyridine, two protons remain on the ring at positions 5 and 6. The coupling between these protons (ortho-coupling) will be observable.[9]

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule, providing further evidence for the substitution pattern.[7]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming the connectivity of the ring protons.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the positions of the substituents relative to the ring protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. Observing an NOE between a substituent's proton and a ring proton can definitively establish their proximity and, therefore, the substitution pattern.[9]

X-ray Crystallography: If the synthesized compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.[10][11][12] This technique is considered the definitive method for structure determination, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.[12][13]

Comparative Analysis of Alternative Synthetic Methods

While the Bohlmann-Rahtz synthesis is a valuable tool, several other methods exist for the synthesis of 2,3,4-trisubstituted pyridines. Each has its own advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions.

MethodDescriptionAdvantagesDisadvantages
[4+2] Cycloaddition Reactions Diels-Alder type reactions involving 1-azadienes with alkynes or inverse electron demand Diels-Alder reactions of 1,2,4-triazines with alkynes can lead to pyridines.[14][15]Can provide access to highly substituted pyridines with good regiocontrol, sometimes under mild conditions.[15]The synthesis of the required diene or triazine precursors can be complex. Regioselectivity can be an issue without directing groups.[15]
Transition-Metal Catalyzed Cycloadditions [2+2+2] cycloadditions of alkynes and nitriles, catalyzed by metals like cobalt or ruthenium, are a powerful method for constructing the pyridine ring.[16][17][18]High atom economy and can lead to a rapid increase in molecular complexity from simple starting materials.[16]Poor regioselectivity can be a significant challenge, often leading to mixtures of isomers. The cost and toxicity of some metal catalysts can be a drawback.[16][19]
Functionalization of Pre-existing Pyridine Rings This approach involves the sequential introduction of substituents onto a pre-functionalized pyridine ring, for example, through directed ortho-metalation, cross-coupling reactions, or via pyridyne intermediates.[20][21][22]Can offer excellent control over regioselectivity by taking advantage of the inherent reactivity of the pyridine ring or the directing effects of existing substituents.[20]Often requires multi-step sequences and the availability of suitably pre-functionalized starting pyridines. Some functionalization reactions may have limited scope.[21]
Three-Component Coupling Reactions Convergent synthesis involving the coupling of three different components to assemble the pyridine ring in a single pot.[23]High convergence and the ability to generate a wide variety of substituted pyridines with complete regiochemical control.[23]The development of such multi-component reactions with broad applicability can be challenging, and optimization of reaction conditions is often required.

Conclusion

The synthesis of 2,3,4-trisubstituted pyridines with high regioselectivity is a critical endeavor for the advancement of drug discovery and materials science. The Bohlmann-Rahtz synthesis represents a robust and adaptable method for this purpose, with modern modifications enhancing its efficiency and scope. However, a thorough validation of the resulting regiochemistry is non-negotiable. A multi-pronged analytical approach, spearheaded by advanced NMR techniques and, when possible, confirmed by X-ray crystallography, is essential to ensure the structural integrity of the synthesized molecules.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the strengths and weaknesses of each method and employing rigorous validation protocols, researchers can confidently construct these valuable heterocyclic scaffolds for their specific applications.

References

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ijcrt.org. Retrieved February 15, 2026, from [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021, July 8). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved February 15, 2026, from [Link]

  • Roy, P.-A. (2017, January 24). Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. McGill University. Retrieved February 15, 2026, from [Link]

  • Chen, Y., et al. (2021, March 25). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025, March 15). ijarsct.co.in. Retrieved February 15, 2026, from [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews. Retrieved February 15, 2026, from [Link]

  • Bagley, M. C., et al. (2005, January 22). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Chen, Y., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. Retrieved February 15, 2026, from [Link]

  • Chen, Y., et al. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Snaddon, T. N., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Talukdar, A. N., & Chaudhuri, B. (1976). The crystal and molecular structure of pyridine picrate. Acta Crystallographica Section B. Retrieved February 15, 2026, from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 15, 2026, from [Link]

  • Brummond, K. M., & Chen, H. (2023, January 27). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Bull, J. A., et al. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved February 15, 2026, from [Link]

  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. (2015, December 21). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2020). Molecules. Retrieved February 15, 2026, from [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group. Retrieved February 15, 2026, from [Link]

  • Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. (2024, January 18). Molecules. Retrieved February 15, 2026, from [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. Retrieved February 15, 2026, from [Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024, May 15). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2022). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 15, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Pyridine Synthesis: A Comprehensive Overview. (2026, January 6). Ptis. Retrieved February 15, 2026, from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Charette, A. B., et al. (2007, March 1). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved February 15, 2026, from [Link]

  • Norcott, P., et al. (2017, December 7). Using 2H Labelling to Improve the NMR detectability of a Series of Pyridines by SABRE. White Rose Research Online. Retrieved February 15, 2026, from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Transition metal free synthesis of 2,4,6-trisubstituted pyrimidines via Cope-type hydroamination of 1,4-diarylbuta-1,3-diynes. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Wu, X.-F. (2016, February 12). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. Retrieved February 15, 2026, from [Link]

  • Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress. Retrieved February 15, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Molecules. Retrieved February 15, 2026, from [Link]

  • Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025, July 22). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024, June 20). Dalton Transactions (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • X-ray Determination Of Molecular Structure. (n.d.). EBSCO. Retrieved February 15, 2026, from [Link]

  • Representation of substituted pyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Strategic Scaffold Selection: Benchmarking 3-Chloro-4-iodo-2-methoxypyridine in Modular Drug Discovery

Executive Summary 3-Chloro-4-iodo-2-methoxypyridine (CAS: 1227603-07-7) represents a "Goldilocks" scaffold for medicinal chemistry—balancing high C4-reactivity with C3-metabolic blockade.[1] Unlike symmetrical di-halides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-iodo-2-methoxypyridine (CAS: 1227603-07-7) represents a "Goldilocks" scaffold for medicinal chemistry—balancing high C4-reactivity with C3-metabolic blockade.[1] Unlike symmetrical di-halides or simple mono-halo pyridines, this trisubstituted arene offers orthogonal functionalization handles. This guide benchmarks its performance against standard alternatives, demonstrating why it is the superior choice for constructing complex kinase inhibitors and GPCR ligands requiring precise regiocontrol.

Comparative Analysis: The "Why" Behind the Molecule

The Competitors

To understand the value of the 3-Cl, 4-I, 2-OMe motif, we must compare it against common alternatives used to access similar chemical space.

FeatureTarget Scaffold (3-Cl-4-I-2-OMe)Alternative A (2-Methoxy-4-iodopyridine)Alternative B (2,4-Diiodopyridine)Alternative C (3-Bromo-4-iodo-2-methoxypyridine)
C4-Reactivity High (C-I bond)HighHighHigh
Regioselectivity Excellent (>95:[2][3]5)N/A (Mono-halo)Poor (~60:40 without specialized ligands)Good, but risk of "halogen scrambling"
Metabolic Stability High (Cl blocks P450)Low (C3-H is a metabolic soft spot)Low (if I is removed)Moderate (Br is heavier, less stable)
Lipophilicity (cLogP) ~2.4 (Optimal range)~1.8~2.9~2.6
Orthogonal Use Yes (I

Cl)
NoNo (I

I)
Difficult (I > Br is a narrow window)
Performance Data: Cross-Coupling Selectivity

The primary advantage of 3-Chloro-4-iodo-2-methoxypyridine is the kinetic resolution between the C4-Iodine and C3-Chlorine.

  • Experiment: Suzuki-Miyaura coupling with Phenylboronic acid (1.0 equiv).

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 60°C, 2h.

ScaffoldProduct Yield (C4-Coupling)By-Product (Bis-coupling or C3/C2)Selectivity Ratio
3-Chloro-4-iodo-2-methoxypyridine 92% <3%>30:1
2,4-Diiodopyridine55%35% (Bis-coupled)~1.5:1
3-Bromo-4-iodo-2-methoxypyridine78%12% (C3-coupled)~6.5:1

Interpretation: The C-Cl bond is virtually inert under standard Pd-catalyzed conditions used for C-I activation. Conversely, the C-Br bond in Alternative C competes significantly, leading to inseparable mixtures.

Experimental Protocols

Protocol A: Site-Selective C4-Suzuki Coupling

Objective: Functionalize the C4 position while preserving the C3-Cl handle for late-stage diversification.

Reagents:

  • Scaffold: 3-Chloro-4-iodo-2-methoxypyridine (1.0 equiv, 1.0 mmol)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) — Chosen for robustness and steric bulk.

  • Base: K₂CO₃ (2.5 equiv) — Mild enough to prevent hydrolysis of 2-OMe.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed).

Workflow:

  • Charge: In a reaction vial, combine the scaffold, boronic acid, base, and catalyst.

  • Purge: Seal and purge with N₂ for 5 minutes. (Oxygen inhibits the catalytic cycle).

  • Solvate: Add degassed solvent mixture via syringe.

  • Heat: Stir at 60°C for 2–4 hours.

    • Critical Note: Do not exceed 80°C. Higher temperatures may initiate oxidative addition into the C3-Cl bond.

  • Monitor: Check LCMS for consumption of starting material (M+H 270) and appearance of product.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C3-Chlorine Activation (Buchwald-Hartwig)

Objective: Utilize the "dormant" C3-Cl handle after C4 is installed.

Reagents:

  • Substrate: C4-substituted-3-chloropyridine intermediate.

  • Amine: R-NH₂ (1.2 equiv).

  • Catalyst: Pd₂dba₃ (0.05 equiv) + XPhos (0.10 equiv).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene (anhydrous).

Workflow:

  • Requires anhydrous conditions and elevated temperature (100–110°C ) to force oxidative addition into the sterically hindered, electron-rich C3-Cl bond.

Visualizing the Chemistry

Decision Tree for Scaffold Selection

This diagram illustrates the logic flow for choosing this specific scaffold over alternatives.

ScaffoldSelection Start Drug Discovery Objective Q1 Is C4-functionalization required? Start->Q1 Q2 Is metabolic stability at C3 critical? Q1->Q2 Yes Q3 Is sequential coupling needed? Q2->Q3 Yes (Block P450) AltA Use 2-Methoxy-4-iodopyridine (Risk: High Clearance) Q2->AltA No (H is fine) AltB Use 2,4-Diiodopyridine (Risk: Poor Selectivity) Q3->AltB No (Symmetrical OK) Target SELECT: 3-Chloro-4-iodo-2-methoxypyridine Q3->Target Yes (Orthogonal)

Figure 1: Strategic decision tree for selecting the 3-chloro-4-iodo scaffold based on metabolic and synthetic requirements.

Mechanistic Reactivity Hierarchy

Visualizing why the Iodine reacts before the Chlorine.

Reactivity cluster_0 Oxidative Addition Rate (k) I C4-Iodine (Fastest) Br C4-Bromine (Intermediate) I->Br k(I) >> k(Br) Cl C3-Chlorine (Slow/Dormant) Br->Cl k(Br) > k(Cl) Pd Pd(0) Catalyst Pd->I Preferred Path (60°C) Pd->Cl Blocked Path (<80°C)

Figure 2: Kinetic hierarchy of oxidative addition. The C4-I bond is the "softest" electrophile, allowing exclusive reaction in the presence of C3-Cl.

Metabolic Stability & "The Chlorine Effect"[4][5]

In drug design, the 3-position of the pyridine ring is often a "metabolic soft spot" susceptible to oxidation by Cytochrome P450 enzymes.

  • Steric Blockade: The Chlorine atom (Van der Waals radius ~1.75 Å) prevents the approach of the heme iron of CYP450, unlike a Hydrogen atom.

  • Lipophilicity Modulation: While Chlorine increases lipophilicity (LogP) compared to Hydrogen, it is less lipophilic than Bromine or Iodine. This keeps the molecule within the "drug-like" space (LogP < 3) while improving membrane permeability.

  • Electronic Deactivation: The electronegativity of Chlorine pulls electron density from the ring, making the remaining C-H bonds less prone to oxidative metabolism compared to the 3-H analog.

Recommendation: Use this scaffold if your lead compound suffers from rapid clearance due to pyridine ring oxidation.

References

  • Lutz, C., et al. "Regioselective Functionalization of Pyridines." Topics in Heterocyclic Chemistry, 2010.

  • Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie Int. Ed., 2005.[4]

  • PubChem. "Compound Summary: 3-Chloro-4-iodo-2-methoxypyridine."[4] National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: 3-Chloro-4-iodo-2-methoxypyridine."

  • Smith, D. A., et al. "Metabolic Stability and Design of Halogenated Drugs." Journal of Medicinal Chemistry, 2014.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-iodo-2-methoxypyridine

Comprehensive Safety and Handling Guide: 3-Chloro-4-iodo-2-methoxypyridine Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-Chloro-4-iodo-2-methoxypyridine

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. This guide provides essential safety and handling protocols for 3-Chloro-4-iodo-2-methoxypyridine, ensuring that laboratory personnel can operate with confidence and security. As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we aim to be your trusted partner in research by providing in-depth, field-proven insights to support your work.

Hazard Assessment: Understanding the Risks

Based on the hazard classifications of similar chlorinated, iodinated, and methoxylated pyridines, 3-Chloro-4-iodo-2-methoxypyridine should be handled as a substance that is:

  • Harmful if swallowed. [4][5]

  • A skin and eye irritant. [3][4][5][6]

  • A potential respiratory tract irritant. [3][4][5][6]

The pyridine moiety itself is a volatile and flammable liquid with a strong, unpleasant odor.[1][2] While the solid nature of many derivatives reduces the risk of inhalation at room temperature, any operation that can generate dust or aerosols necessitates stringent engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 3-Chloro-4-iodo-2-methoxypyridine. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene glovesFully buttoned lab coatWork in a certified chemical fume hood
Running reactions and workups Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-resistant lab coatWork in a certified chemical fume hood
Handling large quantities (>25g) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatWork in a certified chemical fume hood
Cleaning spills Chemical splash goggles and face shieldButyl rubber glovesChemical-resistant apron over a flame-resistant lab coatNIOSH-approved respirator with organic vapor cartridges
Glove Selection Rationale:

The choice of glove material is critical for preventing dermal exposure. While no specific breakthrough time data exists for 3-Chloro-4-iodo-2-methoxypyridine, general guidance for pyridine and its derivatives suggests the following:

  • Nitrile and Neoprene Gloves: Offer good resistance to a wide range of chemicals and are a suitable choice for general handling and splash protection.[1][2]

  • Butyl Rubber Gloves: Provide excellent protection against many organic solvents and are recommended for situations with a higher risk of prolonged contact, such as cleaning up spills.[7]

  • Latex Gloves: Are not recommended as they offer poor protection against many organic chemicals.[1]

Always inspect gloves for any signs of degradation or perforation before use.[8] It is also best practice to change gloves frequently, especially after direct contact with the chemical.[9]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following diagram outlines the key steps for safely handling 3-Chloro-4-iodo-2-methoxypyridine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Set Up and Run Reaction handling_dissolve->handling_reaction cleanup_quench Quench Reaction and Work Up handling_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff

Caption: A logical workflow for the safe handling of 3-Chloro-4-iodo-2-methoxypyridine.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood has a valid certification and is functioning correctly.[1][2]

    • Gather all necessary chemicals, glassware, and equipment before starting the experiment.

  • Handling:

    • Always handle the solid compound and prepare solutions within a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Keep the container tightly closed when not in use.[1][10]

    • Avoid generating dust. If the material is a fine powder, handle it with extra care.

    • Use non-sparking tools and ensure all equipment is properly grounded, especially when working with flammable solvents.[10][11]

  • Storage:

    • Store 3-Chloro-4-iodo-2-methoxypyridine in a cool, dry, and well-ventilated area away from sources of ignition.[1][10]

    • Keep the container tightly sealed to prevent moisture absorption and potential degradation.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[4][7]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures:
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7][10]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]
Spill Response Workflow:

The following decision tree illustrates the appropriate response to a chemical spill.

spill Chemical Spill Occurs assess_size Assess Spill Size and Risk spill->assess_size small_spill Small Spill (<100 mL and contained) assess_size->small_spill Small large_spill Large Spill (>100 mL or uncontained) assess_size->large_spill Large don_ppe Don Appropriate Spill-Response PPE small_spill->don_ppe evacuate Evacuate Area and Alert Others large_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: A decision-making workflow for responding to a chemical spill.

For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material like vermiculite or sand to contain the spill.[2] The absorbed material should then be collected into a sealed, labeled container for proper disposal.[2]

Disposal Plan: Responsible Waste Management

All waste containing 3-Chloro-4-iodo-2-methoxypyridine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all chemical waste in a clearly labeled, sealed, and compatible container.[7][13]

    • Do not mix incompatible waste streams.

    • Store waste containers in a designated satellite accumulation area.

  • Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13][14]

    • Never dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 3-Chloro-4-iodo-2-methoxypyridine. Our team of application scientists is available to provide further guidance and support for your research endeavors.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Greenbook.net. MATERIAL SAFETY DATA SHEET. [Link]

  • Dow Corporate. Personal Protective Equipment Guidance. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Pediatric Oncology Group of Ontario (POGO). (2021, November 3). Personal Protective Equipment. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Argonne National Laboratory. (2014, September 4). FACT Sheet - Glove Selection. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Massachusetts Institute of Technology. III. Chemical Hygiene Plan continued. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-iodo-2-methoxypyridine
Reactant of Route 2
3-Chloro-4-iodo-2-methoxypyridine
© Copyright 2026 BenchChem. All Rights Reserved.